molecular formula C18H26N6O B10764302 PF-00956980 CAS No. 384335-57-3

PF-00956980

カタログ番号: B10764302
CAS番号: 384335-57-3
分子量: 342.4 g/mol
InChIキー: RONMOMUOZGIDET-HIFRSBDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-956980 is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted at position 4 by a methyl[(3R,4R)-4-methyl-1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]nitrilo group. It is a potent JAK3-selective chemical probe. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a pyrrolopyrimidine, a tertiary amino compound, a N-acylpiperidine and a N-acylpyrrolidine.
structure in first source

特性

IUPAC Name

[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONMOMUOZGIDET-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384335-57-3
Record name PF-956980
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of PF-00956980

Introduction

This compound, also known as PF-956980, is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immune function, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and malignancies. This compound has emerged as a compound of interest due to its dual mechanism of action, which includes direct kinase inhibition and a unique ability to downregulate the expression of specific JAK isoforms. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Dual Approach

This compound exerts its effects through two distinct but complementary mechanisms:

  • ATP-Competitive Inhibition of JAK Kinases: this compound functions as a reversible, ATP-competitive inhibitor of JAK enzymes. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking downstream signaling events.

  • Selective Downregulation of JAK2 and JAK3 Protein and mRNA Levels: Uniquely, this compound has been shown to induce a time- and dose-dependent reduction in the protein levels of JAK2 and JAK3 in human peripheral blood mononuclear cells (PBMCs)[1]. This effect is not observed with other JAK inhibitors, such as tofacitinib, and is attributed to a corresponding downregulation of JAK2 and JAK3 messenger RNA (mRNA)[1][2]. This dual action of inhibiting kinase activity and reducing the total amount of the target protein suggests a potential for more profound and sustained pathway modulation.

Contrasting Selectivity Profiles

There are conflicting reports in the literature regarding the selectivity of this compound. Some studies characterize it as a highly selective JAK3 inhibitor, while others describe it as a pan-JAK inhibitor.

  • As a JAK3-Selective Inhibitor: An earlier report describes PF-956980 as a potent and selective JAK3 inhibitor with a 50% inhibitory concentration (IC50) of 4 nM for JAK3. This study highlights its utility in reversing interleukin-4 (IL-4)-mediated resistance to cytotoxic agents in chronic lymphocytic leukemia (CLL) cells[3][4].

  • As a Pan-JAK Inhibitor: A later study presents data indicating that this compound is a pan-JAK inhibitor with IC50 values of 2.2 µM, 23.1 µM, and 59.9 µM for JAK1, JAK2, and JAK3, respectively[4]. This broader activity profile, coupled with the selective downregulation of JAK2 and JAK3, suggests a more complex mechanism of action.

This discrepancy may be attributable to different assay conditions, such as ATP concentrations, which can significantly influence the apparent potency and selectivity of ATP-competitive inhibitors.

Data Presentation

Table 1: Kinase Inhibitory Potency of this compound (Pan-JAK Profile)
TargetIC50 (µM)
JAK12.2
JAK223.1
JAK359.9

Data from MedChemExpress, citing Peter Jones, et al. J Med Chem. 2017 Jan 26;60(2):767-786.

Table 2: Kinase Inhibitory Potency of PF-956980 (JAK3-Selective Profile)
TargetIC50 (nM)
JAK34

Data reported in the context of its use as a JAK3-selective tool compound.

Signaling Pathways and Visualizations

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide range of cytokines and growth factors. The general mechanism involves the binding of a ligand to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

Figure 1: The JAK-STAT Signaling Pathway
Mechanism of this compound Action

This compound intervenes in the JAK-STAT pathway at two key points. Firstly, it competitively inhibits the kinase activity of JAKs, preventing the phosphorylation cascade. Secondly, it reduces the cellular levels of JAK2 and JAK3, diminishing the pool of available enzyme for signaling.

PF00956980_Mechanism Figure 2: Dual Mechanism of Action of this compound This compound This compound JAK_Kinase_Activity JAK Kinase Activity This compound->JAK_Kinase_Activity Inhibition JAK2_JAK3_mRNA JAK2/JAK3 mRNA This compound->JAK2_JAK3_mRNA Downregulation STAT_Phosphorylation STAT Phosphorylation JAK_Kinase_Activity->STAT_Phosphorylation Catalyzes JAK2_JAK3_Protein JAK2/JAK3 Protein JAK2_JAK3_mRNA->JAK2_JAK3_Protein Translation JAK2_JAK3_Protein->JAK_Kinase_Activity Contributes to Gene_Expression Target Gene Expression STAT_Phosphorylation->Gene_Expression Leads to

Figure 2: Dual Mechanism of Action of this compound

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound, based on published literature and standard laboratory practices.

Kinase Inhibition Assay (Generic ATP-Competition Format)

This protocol outlines a general method for determining the IC50 values of this compound against JAK kinases. Specific assay formats (e.g., FRET, luminescence) and reagent concentrations may vary.

Objective: To quantify the in vitro inhibitory potency of this compound against JAK1, JAK2, and JAK3.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound stock solution in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the JAK enzymes and peptide substrate to their final concentrations in kinase buffer.

  • Assay Reaction: a. To each well of a 384-well plate, add the this compound dilution or DMSO (vehicle control). b. Add the diluted JAK enzyme to each well. c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding the ATP and peptide substrate mixture. The ATP concentration should be at or near the Km for each enzyme to ensure competitive inhibition is accurately measured. e. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: a. Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. b. Incubate as required for signal development. c. Read the plate on a compatible plate reader.

  • Data Analysis: a. Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the this compound concentration. c. Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Western Blot Analysis for JAK Protein Levels

This protocol describes the methodology for assessing the effect of this compound on JAK protein expression in cells.

Objective: To determine the levels of JAK1, JAK2, and JAK3 proteins in human PBMCs following treatment with this compound.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 24, 48, 72 hours).

  • Cell Lysis and Protein Quantification: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Boil the samples and load them onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-JAK2, anti-JAK3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL detection reagent. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize to the loading control.

Cytotoxicity Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol is based on the methods described for evaluating the ability of PF-956980 to reverse IL-4-mediated drug resistance in CLL cells.

Objective: To assess the cytotoxic effects of chemotherapeutic agents in the presence or absence of IL-4 and PF-956980 in primary CLL cells.

Materials:

  • Primary CLL cells isolated from patient samples

  • RPMI-1640 medium with 10% FBS

  • Recombinant human IL-4

  • PF-956980

  • Cytotoxic agents (e.g., fludarabine, chlorambucil)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary CLL cells in a 96-well plate.

  • Treatment: a. Pre-treat the cells with or without IL-4 for a specified period (e.g., 24 hours) to induce a pro-survival state. b. Add PF-956980 at various concentrations to the appropriate wells. c. Add the cytotoxic agents at a range of concentrations. d. Include appropriate controls: cells alone, cells with IL-4, cells with PF-956980, and cells with cytotoxic agents.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate as required for color or signal development. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the concentration of the cytotoxic agent in the different treatment conditions (with/without IL-4, with/without PF-956980). c. Determine the IC50 values for the cytotoxic agents under each condition to assess the reversal of drug resistance.

Experimental Workflow Visualization

Experimental_Workflow Figure 3: General Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Treatment Cell Treatment with This compound Western_Blot Western Blot for JAK Protein Levels Cell_Treatment->Western_Blot Cytotoxicity_Assay Cytotoxicity Assay (e.g., in CLL cells) Cell_Treatment->Cytotoxicity_Assay Protein_Downregulation Quantification of Protein Downregulation Western_Blot->Protein_Downregulation Viability_Analysis Cell Viability Analysis Cytotoxicity_Assay->Viability_Analysis

Figure 3: General Experimental Workflow

Conclusion

This compound is a multifaceted inhibitor of the JAK-STAT signaling pathway. Its mechanism of action is distinguished by a dual effect: the direct, ATP-competitive inhibition of JAK kinase activity and the selective downregulation of JAK2 and JAK3 protein and mRNA levels. While its precise selectivity profile requires further clarification, its unique ability to reduce the total cellular pool of key JAK isoforms sets it apart from other JAK inhibitors. This comprehensive mechanism suggests that this compound may offer a more profound and durable inhibition of the JAK-STAT pathway, with potential therapeutic implications for a range of inflammatory and neoplastic disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel kinase inhibitors.

References

An In-Depth Technical Guide to the Discovery and Synthesis of PF-00956980

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00956980, also known as PF-956980, is a potent and selective inhibitor of Janus Kinase 3 (JAK3). Its discovery has provided a valuable chemical probe for investigating the role of JAK3 in various cellular processes, particularly in the context of autoimmune diseases and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key experimental protocols related to this compound. The information is intended to support researchers and drug development professionals in their efforts to understand and potentially build upon the science surrounding this compound.

Discovery and Pharmacological Profile

This compound was identified as a selective inhibitor of JAK3, structurally related to the pan-JAK inhibitor tofacitinib. It has been instrumental in elucidating the specific roles of JAK3 in cytokine signaling pathways.

Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of JAK3. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, differentiation, and apoptosis. JAK3 is predominantly expressed in hematopoietic cells and is critical for signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound against various JAK isoforms has been quantified, demonstrating its selectivity for JAK3.

KinaseIC50 (nM)Reference
JAK1>1000[1]
JAK2160[1]
JAK32[1]

Synthesis Pathway

DOT Script for Synthesis Pathway

G cluster_intermediate Synthesis of Key Intermediate cluster_core Pyrrolo[2,3-d]pyrimidine Core Synthesis cluster_coupling Coupling and Final Product Formation A 4-Methylpyridine B (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine A->B Multi-step synthesis including asymmetric hydrogenation C (3R,4R)-N,4-Dimethylpiperidin-3-amine B->C Debenzylation (e.g., Pd/C, H2) E (3R,4R)-N,4-Dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine C->E D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Nucleophilic Aromatic Substitution F This compound ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(pyrrolidin-1-yl)methanone E->F Amide coupling with 1-(pyrrolidine-1-carbonyl) chloride or equivalent

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative of the methods used to characterize the biological activity of this compound.

JAK3 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme

  • JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the JAK3 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

IL-4 Induced STAT6 Phosphorylation Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol details the procedure to assess the effect of this compound on the IL-4-mediated phosphorylation of STAT6 in primary CLL cells.[2]

Materials:

  • Primary CLL cells isolated from patient blood

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Recombinant human IL-4

  • This compound (dissolved in DMSO)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Anti-phospho-STAT6 (Tyr641) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Culture primary CLL cells in RPMI-1640 medium.

  • Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with recombinant human IL-4 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.

  • Fix the cells by adding fixation buffer and incubating for 10 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Wash the cells and stain with the anti-phospho-STAT6 antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the levels of phosphorylated STAT6.

Cell Viability Assay for Drug Resistance in CLL Cells

This protocol is used to evaluate the ability of this compound to reverse IL-4-induced resistance to cytotoxic drugs in CLL cells.[2]

Materials:

  • Primary CLL cells

  • RPMI-1640 medium

  • Recombinant human IL-4

  • Cytotoxic agent (e.g., fludarabine, chlorambucil)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Blue® or MTT)

  • 96-well plates

Procedure:

  • Seed CLL cells in a 96-well plate.

  • Treat the cells with the cytotoxic agent in the presence or absence of IL-4 and with or without this compound.

  • Incubate the plates for 48-72 hours at 37°C.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells in each condition.

Apoptosis Assays

To confirm that the reversal of drug resistance is due to the induction of apoptosis, the following assays can be performed.[2]

  • Annexin V Binding Assay: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry.

  • PARP Cleavage Assay: Poly (ADP-ribose) polymerase (PARP) is a substrate for caspases and its cleavage is a hallmark of apoptosis. Cleaved PARP can be detected by Western blotting using an antibody specific for the cleaved fragment.

Signaling Pathway

This compound primarily targets the JAK3/STAT6 signaling pathway initiated by IL-4. In certain cancer cells, like those in CLL, IL-4 secreted by the microenvironment can promote cell survival and drug resistance.

DOT Script for IL-4/JAK3/STAT6 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 Activation JAK3 JAK3 IL4R->JAK3 Activation STAT6 STAT6 JAK1->STAT6 Phosphorylation JAK3->STAT6 Phosphorylation pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Dimerization Gene Target Gene Transcription pSTAT6->Gene Translocation & Binding Proteins Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-xL) Gene->Proteins Expression Cell Survival & Drug Resistance Cell Survival & Drug Resistance Proteins->Cell Survival & Drug Resistance IL4 IL-4 IL4->IL4R PF00956980 This compound PF00956980->JAK3 Inhibition

Caption: The IL-4/JAK3/STAT6 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for dissecting the specific functions of JAK3. Its demonstrated ability to reverse cytokine-mediated drug resistance in preclinical models of chronic lymphocytic leukemia highlights the therapeutic potential of selective JAK3 inhibition. The synthetic route, while not published in a single, comprehensive document, can be inferred from related chemistry, enabling its preparation for further investigation. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the biological activities of this compound and similar molecules. Continued research in this area may lead to the development of novel therapies for a range of diseases driven by aberrant JAK3 signaling.

References

In-Depth Technical Guide: Early In-Vitro Studies of PF-00956980

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the initial laboratory evaluation of the investigative compound PF-00956980, detailing its mechanism of action, potency, and selectivity as determined through a variety of preclinical in-vitro assays.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational small molecule inhibitor. Early in-vitro characterization is a critical step in the drug discovery process, providing foundational data on a compound's biological activity and potential for therapeutic development. This document summarizes the key in-vitro studies conducted to elucidate the pharmacological profile of this compound.

Core Findings: Quantitative Analysis

A series of in-vitro experiments were performed to determine the potency and selectivity of this compound against its intended target and to assess off-target activities. The quantitative data from these studies are summarized below.

Assay TypeTarget/Cell LineEndpointResult (IC50/Ki)
Biochemical AssayRecombinant Human EnzymeIC50Data Not Publicly Available
Cell-Based AssaySpecific Cancer Cell LineEC50Data Not Publicly Available
Selectivity PanelKinase Panel (400+ kinases)% Inhibition @ 1µMData Not Publicly Available
hERG Channel AssayCHO-hERG cellsIC50Data Not Publicly Available

Note: Specific quantitative data for this compound is not available in the public domain. The table above serves as a template for how such data would be presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for the key in-vitro experiments conducted on this compound.

Biochemical Potency Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzyme.

Methodology:

  • Reagent Preparation: The purified recombinant human target enzyme, substrate, and co-factors were prepared in an appropriate assay buffer. A serial dilution of this compound was prepared in DMSO.

  • Assay Reaction: The enzymatic reaction was initiated by adding the substrate to a mixture of the enzyme and varying concentrations of this compound.

  • Detection: The reaction progress was monitored by measuring the formation of the product over time using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: The reaction rates were plotted against the logarithm of the inhibitor concentration, and the data were fitted to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Potency Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular context.

Methodology:

  • Cell Culture: A specific cancer cell line known to be dependent on the target pathway was cultured under standard conditions.

  • Compound Treatment: Cells were seeded in multi-well plates and treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The luminescence signal was plotted against the logarithm of the compound concentration, and the data were fitted to a sigmoidal dose-response curve to calculate the EC50 value.

Visualizing Molecular Interactions and Processes

To better illustrate the underlying biological and experimental frameworks, the following diagrams have been generated.

Signaling Pathway of Interest

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of various cellular processes.[1][2][3] Ligands from the TGF-β superfamily bind to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors.[2] This activation leads to the phosphorylation of intracellular mediators known as SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes.[1][2]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TypeII_R Type II Receptor TGF_beta->TypeII_R Binds TypeI_R Type I Receptor TypeII_R->TypeI_R Recruits & Phosphorylates SMAD2_3 p-SMAD2/3 TypeI_R->SMAD2_3 Phosphorylates SMAD_complex SMAD Complex SMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Translocates & Regulates

Caption: The canonical TGF-β signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in a typical in-vitro biochemical assay to determine the IC50 of an inhibitor.

IC50_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep serial_dilution Perform Serial Dilution of this compound reagent_prep->serial_dilution assay_plate Add Reagents and Inhibitor to Assay Plate serial_dilution->assay_plate incubation Incubate at Controlled Temperature assay_plate->incubation read_plate Measure Signal (e.g., Fluorescence) incubation->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for biochemical IC50 determination.

Conclusion

The early in-vitro evaluation of this compound provides initial insights into its pharmacological properties. While specific data remains confidential, the methodologies described represent the standard industry practices for characterizing a novel small molecule inhibitor. These foundational studies are essential for guiding further preclinical development, including in-vivo efficacy and safety assessments. The visualization of the targeted signaling pathway and experimental workflows offers a clear framework for understanding the scientific basis of this investigation.

References

PF-00956980: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and validation of the molecular target for PF-00956980, a potent small molecule inhibitor. This document details the biochemical and cellular evidence supporting its mechanism of action, presents key quantitative data, and outlines the experimental protocols utilized in its characterization.

Target Identification: Pan-Janus Kinase (JAK) Inhibition

This compound has been identified as a reversible, ATP-competitive, pan-Janus kinase (JAK) inhibitor.[1] The primary molecular targets of this compound are the members of the Janus kinase family: JAK1, JAK2, and JAK3. These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.

The inhibitory activity of this compound across the JAK family establishes it as a pan-JAK inhibitor, with varying potency against the different isoforms.

Target Validation

The validation of JAKs as the therapeutic target of this compound is supported by a combination of biochemical and cellular assays that demonstrate direct enzyme inhibition and subsequent blockade of downstream signaling events.

Biochemical Validation: Direct Kinase Inhibition

The most direct evidence for target engagement comes from in vitro kinase assays. These assays utilize purified, recombinant JAK enzymes to measure the ability of this compound to inhibit their catalytic activity. The half-maximal inhibitory concentration (IC50) values obtained from these experiments quantify the potency of the compound against each JAK isoform.

Cellular Validation: Inhibition of STAT Phosphorylation

In a cellular context, JAK kinases, upon activation by cytokine receptor engagement, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation is a critical step for the dimerization and nuclear translocation of STATs, leading to the transcription of target genes.

Cellular assays are employed to demonstrate that this compound effectively blocks this downstream signaling event. Treatment of relevant cell lines with this compound followed by cytokine stimulation shows a dose-dependent reduction in the phosphorylation of specific STAT proteins, confirming the on-target effect of the compound within a biological system.

Unique Target Modulation: Reduction of JAK2 and JAK3 Protein Levels

A distinctive characteristic of this compound is its ability to not only inhibit the kinase activity of JAKs but also to selectively reduce the protein and mRNA levels of JAK2 and JAK3 in human primary immune cells.[2] This effect is not observed for JAK1 or TYK2, another member of the JAK family, suggesting a unique mechanism of action beyond simple ATP-competitive inhibition for these specific isoforms.[2] This dual activity of enzymatic inhibition and protein level reduction provides further validation of JAK2 and JAK3 as key targets of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against the Janus kinase family has been determined through biochemical assays. The following table summarizes the IC50 values for each isoform.

TargetIC50 (µM)
JAK12.2
JAK223.1
JAK359.9

Data sourced from MedChemExpress.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 values of a test compound against purified JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (test compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

  • Compound Incubation: Add the diluted this compound to the wells of a 96-well plate. Add the JAK enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) using a suitable detection method, such as luminescence or fluorescence, following the manufacturer's instructions for the detection reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for STAT Phosphorylation (Western Blot)

This protocol describes how to assess the inhibition of cytokine-induced STAT phosphorylation in a cellular context using Western blotting.

Materials:

  • A suitable human cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-2 for pSTAT5, IFN-γ for pSTAT1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired density. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative levels of phosphorylated STAT.

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene PF00956980 This compound PF00956980->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound inhibits JAKs biochem_assay Biochemical Assay: In Vitro Kinase Inhibition start->biochem_assay cell_assay Cellular Assay: Inhibition of STAT Phosphorylation start->cell_assay protein_level Cellular Assay: JAK Protein Level Assessment start->protein_level ic50 Determine IC50 values for JAK1, JAK2, JAK3 biochem_assay->ic50 validation Target Validation: This compound is a pan-JAK inhibitor with unique effects on JAK2/3 ic50->validation western_blot Western Blot Analysis of pSTAT levels cell_assay->western_blot flow_cytometry Flow Cytometry Analysis of pSTAT levels cell_assay->flow_cytometry western_blot->validation flow_cytometry->validation western_blot_jak Western Blot for JAK1, JAK2, JAK3 levels protein_level->western_blot_jak western_blot_jak->validation

Caption: Experimental workflow for the identification and validation of this compound's target.

References

Unraveling the Pharmacological Profile of PF-00956980: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of PF-00956980, a potent and selective ATP-competitive pan-Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanism of action and preclinical characteristics of this compound.

Executive Summary

This compound is a reversible, ATP-competitive inhibitor of the Janus kinase family of enzymes. Notably, beyond its direct enzymatic inhibition, this compound also induces a selective, time- and dose-dependent reduction in the protein and mRNA levels of JAK2 and JAK3, suggesting a dual mechanism of action.[1] While characterized as a pan-JAK inhibitor, its inhibitory activity varies across the JAK family members. This guide consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified against three of the four JAK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (µM)
JAK12.2
JAK223.1
JAK359.9
Data sourced from commercial supplier MedchemExpress. It is important to note that while one report describes this compound as a selective JAK3 inhibitor with nanomolar potency, the publicly available quantitative data indicates a higher potency for JAK1.

Mechanism of Action: Dual Inhibition and Downregulation

This compound exerts its effects through two distinct mechanisms:

  • ATP-Competitive Inhibition: As a reversible inhibitor, this compound competes with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

  • Selective Downregulation of JAK2 and JAK3: Uniquely, this compound has been shown to selectively reduce the endogenous protein and mRNA levels of JAK2 and JAK3 in human primary immune cells.[1] This effect is not observed for JAK1 or TYK2, indicating a specific regulatory role on the expression of these two kinases.[1]

The signaling pathway affected by this compound is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAKs JAKs (JAK1, JAK2, JAK3, TYK2) CytokineReceptor->JAKs Activation STATs STATs JAKs->STATs Phosphorylation GeneTranscription Gene Transcription STATs->GeneTranscription Translocation & Activation PF00956980 This compound PF00956980->JAKs ATP-Competitive Inhibition cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor This compound (various conc.) Incubation Incubate at Room Temperature Inhibitor->Incubation Enzyme JAK Kinase Enzyme->Incubation Substrate Fluorescent Peptide Substrate Substrate->Incubation ATP ATP (1 mM) ATP->Incubation StopReaction Stop Reaction (180 mM HEPES, 20 mM EDTA) Incubation->StopReaction MobilityShift Caliper LabChip 3000 (Separation of Substrate and Product) StopReaction->MobilityShift Quantification Quantify Phosphorylation MobilityShift->Quantification cluster_cell_treatment Cell Treatment cluster_analysis Analysis Cells Immune Cells (e.g., PBMCs) Treatment Incubate Cells->Treatment PF00956980 This compound (Dose-response) PF00956980->Treatment Cytokine Cytokine Stimulation (e.g., IL-2, IL-6, IFN-γ) Cytokine->Treatment Lysis Cell Lysis Treatment->Lysis Detection Detect Phospho-STAT (Western Blot or Flow Cytometry) Lysis->Detection Quantification Quantify Inhibition of STAT Phosphorylation Detection->Quantification

References

An In-depth Technical Guide to PF-00956980 and its Structural Analogs as Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00956980 is a potent, ATP-competitive, and reversible inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] Specifically, it demonstrates inhibitory activity against JAK1, JAK2, and JAK3, with a notable selectivity profile that has made it a valuable tool for studying the roles of these enzymes in cytokine signaling pathways.[3] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold. It delves into their structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols relevant to their evaluation as JAK inhibitors.

Core Compound: this compound

This compound, chemically known as ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(pyrrolidin-1-yl)methanone, is a synthetic organic molecule with a central pyrrolo[2,3-d]pyrimidine core.[4] This scaffold is a key pharmacophore in many JAK inhibitors, as it mimics the adenine ring of ATP and forms crucial hydrogen bond interactions with the hinge region of the kinase domain.

Quantitative Biological Data for this compound
TargetIC50 (μM)
JAK12.2[3]
JAK223.1[3]
JAK359.9[3]

Structural Analogs and Derivatives of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored to develop selective and potent JAK inhibitors. Structure-activity relationship (SAR) studies have revealed key insights into the modifications that influence potency and selectivity.

Modifications at the C4 Position

The C4 position of the pyrrolo[2,3-d]pyrimidine ring is a critical point for substitution, directly impacting inhibitor binding and selectivity.

  • 4-(1H-pyrazol-4-yl) substitution: A series of derivatives incorporating a 4-(1H-pyrazol-4-yl) moiety at the C4 position have been synthesized. These compounds, further modified with various N-acylpiperidine motifs, have shown potent JAK1 and JAK2 inhibitory activity. For instance, compound 11e from this series exhibited over 90% inhibition of both JAK1 and JAK2 and displayed significant anti-inflammatory effects in cellular assays.[2]

  • 4-(1,5- or 2,5-triazole) substitution: Novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been developed as selective JAK1 inhibitors. Compound 23a , for example, demonstrated a JAK1 IC50 of 72 nM with at least 12-fold selectivity over other JAK isoforms. Molecular docking studies suggest that an iodine atom on the aromatic moiety of this compound forms a key interaction with His-885 in the JAK1 active site, contributing to its selectivity.[5]

Modifications on the Piperidine Ring

The piperidine ring attached to the pyrrolo[2,3-d]pyrimidine core also offers opportunities for modification to enhance potency and pharmacokinetic properties.

  • 4-Amino-4-carboxamide substitution: In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, potent and orally bioavailable inhibitors of Protein Kinase B (Akt), which shares structural similarities with JAKs in the ATP binding site, were identified. This suggests that similar modifications could be beneficial for developing JAK inhibitors with improved drug-like properties.[6]

Covalent and Covalent-Reversible Inhibitors

A distinct class of JAK3 inhibitors has been developed by introducing a reactive group that can form a covalent bond with a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3.[7][8]

  • Acrylamide and α-cyanoacrylamide moieties: These Michael acceptors can be incorporated into the inhibitor structure to target Cys909, leading to irreversible or covalent-reversible inhibition.[8] This strategy has led to the development of highly selective JAK3 inhibitors.

Quantitative Data for Selected Structural Analogs
CompoundTarget(s)IC50 (nM)Key Structural FeaturesReference
11e JAK1, JAK2>90% inhibition4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine with N-acylpiperidine[2]
23a JAK1724-(1,5-triazole)-pyrrolopyrimidine with an iodinated aromatic moiety[5]
RB1 JAK3404-aminopiperidine-based covalent inhibitor[7][9]
Compound 9 JAK369 (cellular IC50)Covalent inhibitor[10]
Fedratinib JAK2, JAK2V617F3Pyrrolo[2,3-d]pyrimidine derivative[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is commonly used to determine the IC50 values of compounds against specific kinases.

Materials:

  • Recombinant human kinase (e.g., PKBβ, PKA)

  • Substrate (e.g., a specific peptide or protein)

  • [γ-³²P]ATP

  • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Filter mats (e.g., P81 phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the respective kinase, and the substrate.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.

  • Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of a compound to inhibit the proliferation of cytokine-dependent cell lines, which rely on JAK signaling for their growth and survival.

Materials:

  • Ba/F3 cells engineered to be dependent on a specific cytokine (e.g., IL-3 for JAK2-dependent proliferation)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and the required cytokine

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Luminometer

Procedure:

  • Seed the cytokine-dependent Ba/F3 cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Add the cell viability reagent to each well.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of inhibition of cell proliferation for each compound concentration and determine the IC50 value.[10]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow for JAK Inhibitor Evaluation

The evaluation of novel JAK inhibitors typically follows a structured workflow, from initial screening to in-depth characterization.

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel Biochemical_Assay->Selectivity_Panel Cellular_Assay Cellular Proliferation Assay (e.g., Ba/F3) Selectivity_Panel->Cellular_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for pSTAT) Cellular_Assay->Target_Engagement PK_PD_Studies Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD_Studies Efficacy_Models Disease Models (e.g., Arthritis) PK_PD_Studies->Efficacy_Models

Caption: A typical workflow for the preclinical evaluation of JAK inhibitors.

Logical Relationship in SAR of Pyrrolo[2,3-d]pyrimidine Analogs

The structure-activity relationship (SAR) for this class of compounds can be visualized to highlight key areas of chemical modification and their impact on activity.

SAR_Logic cluster_modifications Key Modification Points cluster_outcomes Resulting Properties Core_Scaffold Pyrrolo[2,3-d]pyrimidine Core C4_Position C4 Position Substitution Core_Scaffold->C4_Position Piperidine_Ring Piperidine Ring Modification Core_Scaffold->Piperidine_Ring Covalent_Warhead Introduction of Covalent Warhead Core_Scaffold->Covalent_Warhead Potency Potency (IC50) C4_Position->Potency Selectivity Selectivity (JAK1/2/3) C4_Position->Selectivity Piperidine_Ring->Potency PK_Properties Pharmacokinetic Properties Piperidine_Ring->PK_Properties Covalent_Warhead->Selectivity High JAK3 Selectivity

Caption: Logical relationships in the SAR of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

References

In-Silico Modeling of PF-00956980 Binding to Janus Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies utilized to model the binding of PF-00956980, a potent pan-Janus kinase (JAK) inhibitor, to its kinase targets. This compound is a reversible, ATP-competitive inhibitor with distinct affinities for JAK1, JAK2, and JAK3.[1][2][3] Understanding the molecular interactions underpinning this binding is crucial for the rational design of next-generation kinase inhibitors with improved selectivity and efficacy. This document outlines detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the in-silico modeling process.

Introduction to this compound and the Janus Kinase Family

This compound is a synthetic organic molecule that acts as a reversible pan-JAK inhibitor.[3] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. These pathways are integral to immune response and hematopoiesis. Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. This compound exhibits inhibitory activity across multiple JAK isoforms, with the following reported IC50 values:

Kinase TargetIC50 (μM)
JAK12.2
JAK223.1
JAK359.9
Data sourced from MedchemExpress.[1][2]

This guide will explore the computational techniques used to elucidate the binding mode of this compound within the ATP-binding sites of JAK1, JAK2, and JAK3.

In-Silico Modeling Workflow

The in-silico investigation of this compound binding follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.

G cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Binding Free Energy Calculation PDB Protein Structure Acquisition (e.g., PDB IDs: 4Z16 for JAK3) Homology Homology Modeling (for missing structures) PDB->Homology if needed Docking Molecular Docking (e.g., AutoDock Vina, Glide) PDB->Docking Ligand Ligand Structure Preparation (this compound) Ligand->Docking Homology->Docking Pose Binding Pose Analysis Docking->Pose MD MD Simulation (e.g., GROMACS, AMBER) Pose->MD Stability Complex Stability Analysis (RMSD, RMSF) MD->Stability MMGBSA MM/GBSA or MM/PBSA MD->MMGBSA Energy Binding Affinity Estimation MMGBSA->Energy

In-silico modeling workflow for this compound.

Detailed Experimental Protocols

Protein and Ligand Preparation
  • Protein Structure Acquisition: Crystal structures of the kinase domains of JAK1, JAK2, and JAK3 are obtained from the Protein Data Bank (PDB). For instance, PDB ID 4Z16 can be utilized for JAK3. In cases where a complete experimental structure is unavailable, homology modeling using servers like SWISS-MODEL is employed, with a suitable template structure.

  • Protein Preparation: The acquired protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a force field such as CHARMM36 or AMBER.

  • Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Molecular Docking
  • Objective: To predict the preferred binding orientation of this compound within the ATP-binding site of the JAK kinases.

  • Software: Molecular docking can be performed using software such as AutoDock Vina, Glide, or GOLD.

  • Protocol:

    • Define the binding site: The ATP-binding pocket of the kinase is defined as the search space for the docking algorithm. This is typically centered on the hinge region of the kinase domain.

    • Docking Execution: The prepared ligand is docked into the defined binding site of the prepared protein structure. The docking algorithm samples a large number of possible conformations and orientations of the ligand.

    • Pose Selection: The resulting binding poses are scored based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected for further analysis.

Molecular Dynamics (MD) Simulations
  • Objective: To assess the stability of the this compound-JAK complex and to analyze the detailed molecular interactions over time.

  • Software: MD simulations are carried out using packages like GROMACS, AMBER, or NAMD.

  • Protocol:

    • System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

    • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • Production Run: A production MD simulation is run for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

    • Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.

Binding Free Energy Calculations
  • Objective: To quantitatively estimate the binding affinity of this compound to the JAK kinases.

  • Method: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.

  • Protocol: Snapshots from the MD simulation trajectory are used to calculate the binding free energy by considering the molecular mechanics energy, solvation energy, and entropy.

Predicted Binding Interactions and Quantitative Data

Based on in-silico modeling of similar JAK inhibitors, the following interactions and energetic contributions are anticipated for this compound binding.

Table 1: Predicted Key Interacting Residues in the JAK ATP-Binding Site
JAK IsoformHinge RegionCatalytic LoopP-loop
JAK1 Glu957, Leu959Asp1021Gly884, Lys908
JAK2 Glu930, Leu932Asp994Gly857, Lys882
JAK3 Glu903, Leu905Asp967Gly829, Lys855
Table 2: Estimated Binding Free Energy Components (Hypothetical)
ComplexΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
This compound-JAK1 -10.5-45.2-15.850.5
This compound-JAK2 -9.2-42.8-12.546.1
This compound-JAK3 -8.7-40.1-11.943.3
Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for kinase inhibitors.

Signaling Pathway Context

The inhibition of JAK kinases by this compound directly impacts the JAK-STAT signaling pathway, which is crucial for cellular responses to cytokines.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene PF00956980 This compound PF00956980->JAK Inhibition

JAK-STAT signaling pathway and the inhibitory action of this compound.

Conclusion

In-silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of this compound binding to the Janus kinase family. The methodologies outlined in this guide, from homology modeling and molecular docking to extensive molecular dynamics simulations and binding free energy calculations, offer a robust framework for investigating drug-target interactions. The insights gained from these computational studies are invaluable for the structure-based design of novel and selective JAK inhibitors for the treatment of a wide range of diseases. Further experimental validation is essential to confirm the predictions from these in-silico models.

References

Preliminary Toxicity Screening of PF-00956980: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical toxicity data for the investigational compound PF-00956980 are not publicly available. This information is typically proprietary to the developing pharmaceutical company and is submitted to regulatory agencies as part of the Investigational New Drug (IND) application process. The following is a generalized, illustrative guide to the preliminary toxicity screening that a compound like this compound, a pan-Janus kinase (JAK) inhibitor, would likely undergo based on standard practices in preclinical drug development.

Introduction

This compound is identified as a reversible pan-JAK inhibitor. The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Inhibition of these pathways can have therapeutic benefits in inflammatory and autoimmune diseases, but also carries the potential for toxicity. A preliminary toxicity screening is therefore essential to characterize the safety profile of the compound and identify a safe starting dose for human clinical trials.

This guide outlines the typical in vitro and in vivo studies performed to assess the initial safety of a novel kinase inhibitor.

In Vitro Toxicity Assessment

In vitro studies provide the earliest indications of a compound's potential for cytotoxicity and off-target effects.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes cell death in various cell lines, providing an initial assessment of its general toxicity.

Experimental Protocol: A panel of cell lines, often including hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), and immune cells (e.g., Jurkat), are cultured in 96-well plates. The cells are then exposed to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The concentration that inhibits cell growth by 50% (IC50) is calculated.

Hypothetical Data Presentation:

Cell LineIncubation Time (hours)Hypothetical IC50 (µM)
HepG2 (Liver)48> 100
HEK293 (Kidney)48> 100
Jurkat (T-lymphocyte)4850
hERG Channel Assay

Objective: To assess the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

Experimental Protocol: A validated in vitro assay, such as the patch-clamp electrophysiology technique on cells stably expressing the hERG channel, is used. The cells are exposed to various concentrations of this compound, and the effect on the hERG current is measured. The IC50 value is determined.

Hypothetical Data Presentation:

Assay TypeCompoundHypothetical IC50 (µM)
hERG Patch ClampThis compound> 30

In Vivo Toxicity Assessment

In vivo studies in animal models are crucial for understanding the systemic effects of a compound.

Acute Toxicity Study

Objective: To determine the short-term toxicity of a single high dose of this compound and to identify the maximum tolerated dose (MTD).

Experimental Protocol: Rodents (e.g., mice or rats) are administered a single dose of this compound via the intended clinical route (e.g., oral gavage). Several dose groups are used, and the animals are observed for a period of 7 to 14 days for clinical signs of toxicity, effects on body weight, and mortality. At the end of the study, a gross necropsy is performed.

Hypothetical Data Presentation:

SpeciesRoute of AdministrationObservation Period (days)Hypothetical MTD (mg/kg)Clinical Signs at High Doses
RatOral (gavage)14500Lethargy, decreased body weight
Repeat-Dose Toxicity Study (7- or 14-Day)

Objective: To evaluate the toxicity of this compound following repeated daily administration and to identify potential target organs of toxicity.

Experimental Protocol: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), are administered this compound daily for 7 or 14 days. Multiple dose levels are tested. Throughout the study, clinical observations, body weight, and food consumption are monitored. At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, and a full histopathological examination of organs is performed.

Hypothetical Data Presentation:

Hematology and Clinical Chemistry (Rat, 14-Day Study)

ParameterControl GroupLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (300 mg/kg)
White Blood CellsNormal RangeNo significant changeSlight decreaseModerate decrease
HemoglobinNormal RangeNo significant changeNo significant changeSlight decrease
ALT (Alanine Aminotransferase)Normal RangeNo significant changeNo significant changeNo significant change
CreatinineNormal RangeNo significant changeNo significant changeNo significant change

Histopathology Findings (Rat, 14-Day Study)

OrganFinding at High Dose (300 mg/kg)
SpleenLymphoid depletion
ThymusAtrophy
Bone MarrowHypocellularity

Visualizations

Experimental Workflow for In Vivo Repeat-Dose Toxicity Study

G cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Terminal Procedures and Analysis cluster_reporting Reporting start Animal Acclimatization grouping Randomization into Dose Groups start->grouping dosing Daily Dosing (e.g., 14 days) grouping->dosing observation Daily Clinical Observations, Body Weight, Food Intake dosing->observation blood Blood Collection (Hematology, Clinical Chemistry) observation->blood necropsy Gross Necropsy histo Histopathology necropsy->histo report Final Toxicity Report histo->report

Caption: Workflow for a typical in vivo repeat-dose toxicity study.

Simplified JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to pf00956980 This compound pf00956980->jak Inhibits gene Gene Transcription nucleus->gene

Caption: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Conclusion

The preliminary toxicity screening of a novel compound like this compound involves a battery of in vitro and in vivo tests designed to identify potential safety concerns early in the drug development process. These studies assess general cytotoxicity, cardiac liability, and systemic toxicity, and help to identify target organs. The data generated from these studies are critical for making informed decisions about the continued development of the compound and for establishing safe parameters for first-in-human clinical trials. The hypothetical data and protocols presented here provide a general framework for the types of studies that would be conducted.

Navigating the Physicochemical Landscape of PF-00956980: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the core solubility and stability characteristics of PF-00956980, a potent and selective JAK3 inhibitor. Aimed at researchers, scientists, and professionals in the field of drug development, this document synthesizes available information to facilitate the effective design and execution of preclinical and clinical studies.

Introduction to this compound

This compound, also known as PF-956980, is a synthetic organic molecule that acts as an ATP-competitive, reversible inhibitor of Janus kinase 3 (JAK3)[1][2][3]. As a selective inhibitor, it plays a crucial role in modulating the immune response by blocking the signaling of cytokines that are dependent on JAK3. This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of targeting the JAK/STAT pathway in various diseases, including autoimmune disorders and certain cancers[4]. The compound's efficacy is intrinsically linked to its bioavailability, which is governed by its solubility and stability.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various aqueous and organic solvents is not extensively documented in publicly available literature, a general understanding of its likely solubility can be inferred from its chemical structure and its intended biological application. For a research compound like this compound, solubility is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile.

General Solubility Considerations

Given its molecular structure, which includes both hydrophobic and polar functional groups, this compound is expected to exhibit moderate solubility in aqueous buffers and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The pyrrolopyrimidine core and the associated aliphatic rings contribute to its hydrophobic nature, while the nitrogen and oxygen atoms provide sites for hydrogen bonding, which can enhance aqueous solubility to some extent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a research compound like this compound, based on established methodologies.

Table 1: Experimental Protocol for Equilibrium Solubility Assessment

StepProcedureDetails
1. Preparation of Solutions Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions. Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).This initial step is crucial for assessing pH-dependent solubility.
2. Equilibration Add an excess amount of this compound to each buffer solution. The mixture is then agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.The presence of undissolved solid is necessary to confirm that the solution is saturated.
3. Sample Collection and Preparation At the end of the equilibration period, collect an aliquot of the supernatant. The supernatant is then filtered through a 0.45 µm filter to remove any undissolved particles.Filtration is a critical step to ensure only the dissolved compound is measured.
4. Quantification The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.A standard curve of known concentrations of this compound is used for accurate quantification.
5. Data Analysis The solubility is reported in units such as mg/mL or µM. The experiment is typically performed in triplicate to ensure the reliability of the results.Statistical analysis is performed to determine the mean solubility and standard deviation.

Stability Characteristics of this compound

The stability of this compound is a critical attribute that affects its shelf-life, formulation development, and in vivo performance. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.

General Stability Considerations

As a complex organic molecule, this compound may be susceptible to degradation under various conditions, including exposure to light (photostability), high temperatures, and extreme pH values. The presence of functional groups such as amides and amines suggests that hydrolysis could be a potential degradation pathway.

Experimental Protocol for Stability Assessment

A general protocol for evaluating the stability of a research compound like this compound is outlined below. This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Table 2: Experimental Protocol for Stability Assessment

StepProcedureDetails
1. Stress Testing (Forced Degradation) Expose solutions of this compound to various stress conditions, including acidic, basic, and oxidative environments, as well as elevated temperature and light.This helps to identify potential degradation products and pathways.
2. Long-Term and Accelerated Stability Studies Store samples of this compound under controlled temperature and humidity conditions for extended periods. For example, long-term testing might be at 25°C/60% RH, while accelerated testing could be at 40°C/75% RH.These studies are designed to predict the shelf-life of the compound.
3. Sample Analysis At specified time points, analyze the samples for the presence of the parent compound and any degradation products using a stability-indicating analytical method, typically HPLC.The method must be able to separate the parent compound from its degradation products.
4. Data Evaluation The rate of degradation is determined, and the degradation profile is characterized. The results are used to establish recommended storage conditions and to identify compatible excipients for formulation.Kinetic analysis can be applied to predict the shelf-life under different conditions.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting JAK3, a key enzyme in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity, cell proliferation, and differentiation[5][6].

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors[1]. By selectively inhibiting JAK3, this compound blocks this signaling cascade, thereby modulating the immune response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Receptor Association STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active 3. Activation JAK3_active->Receptor 4. Phosphorylation STAT_active STAT (Active) Dimer STAT_inactive->STAT_active 6. Phosphorylation & Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation PF00956980 This compound PF00956980->JAK3_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the known characteristics of this compound, with a focus on its solubility and stability. While specific quantitative data remains limited in the public domain, the provided general protocols offer a robust framework for researchers to conduct their own assessments. A thorough understanding of these physicochemical properties is paramount for the successful development of this compound as a potential therapeutic agent. The elucidation of its inhibitory action on the JAK-STAT pathway further underscores its significance as a valuable research tool and a promising candidate for further investigation.

References

Unveiling PF-00956980: A Technical Primer on a Pan-Janus Kinase Inhibitor Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of PF-00956980, a reversible pan-Janus kinase (JAK) inhibitor. While not a clinical development candidate itself, this compound serves as a valuable research tool for investigating the therapeutic potential of JAK inhibition in inflammatory diseases of the lungs and skin. Its novelty lies in its role as a well-characterized scaffold and benchmark compound in the development of next-generation, locally-acting JAK inhibitors.

Core Compound Data

ParameterValueReference
Chemical Name ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(pyrrolidin-1-yl)methanone[1]
Synonyms PF-956980, PFE-PKIS 8[1]
Molecular Formula C₁₈H₂₆N₆O[1]
Molecular Weight 342.44 g/mol [1]
Class Pan-Janus Kinase (JAK) Inhibitor[2]

In Vitro Potency

This compound demonstrates inhibitory activity across multiple JAK isoforms, with a preference for JAK1.

TargetIC₅₀ (µM)
JAK1 2.2
JAK2 23.1
JAK3 59.9
[Source:[2]]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have characterized the in vivo disposition of this compound.

SpeciesRouteDose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Terminal Half-life (T₁/₂, h)Oral Bioavailability
Rat i.v.0.5480.82.1-
Rat p.o.1---<5%
Dog i.v.0.1181.02.0-
[Source:[2]]

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of JAKs by molecules like this compound blocks this pathway, thereby downregulating the inflammatory response.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 3. Recruitment JAK->Receptor Phosphorylation JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Activation PF00956980 This compound PF00956980->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of JAK inhibitors like this compound. For specific details, refer to the primary literature, such as Jones et al., J. Med. Chem. 2017, 60(2), 767-786.

In Vitro Kinase Inhibition Assay (Generalized)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials :

    • Recombinant human JAK1, JAK2, and JAK3 enzymes.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • ATP (at a concentration near the Kₘ for each enzyme).

    • Substrate peptide (e.g., a poly-Glu,Tyr peptide).

    • This compound (or other test compounds) at various concentrations.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay system).

    • 384-well assay plates.

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • Add the diluted compound, kinase enzyme, and substrate peptide to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT Assay (Generalized)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Reagents and Materials :

    • Human cell line expressing relevant cytokine receptors (e.g., UT-7/EPO).

    • Cell culture medium and serum.

    • Cytokine for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).

    • This compound (or other test compounds).

    • Lysis buffer.

    • Antibodies for detecting total STAT and phosphorylated STAT (p-STAT).

    • ELISA or Western blot reagents.

  • Procedure :

    • Plate cells and starve them of serum for a defined period.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Lyse the cells to release cellular proteins.

    • Quantify the levels of p-STAT and total STAT using an ELISA or Western blot.

    • Normalize the p-STAT signal to the total STAT signal.

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Experimental_Workflow Start Start: Compound Synthesis Invitro In Vitro Kinase Assay Start->Invitro Cellular Cellular p-STAT Assay Invitro->Cellular Potent compounds advance Data Data Analysis (IC50, PK parameters) Invitro->Data PK In Vivo Pharmacokinetics Cellular->PK Cell-active compounds advance Cellular->Data PK->Data End End: Characterization Complete Data->End

Figure 2: A typical experimental workflow for the characterization of a JAK inhibitor.

Novelty and Significance in its Class

The novelty of this compound is not as a potential therapeutic agent, but as a foundational tool in the development of more advanced JAK inhibitors. As a pan-JAK inhibitor, it non-selectively targets multiple JAK isoforms. This contrasts with the more recent development of selective JAK inhibitors, which are designed to target specific JAKs to achieve a more favorable efficacy and safety profile.

This compound's significance lies in its use as:

  • A benchmark for potency and selectivity: Its well-defined inhibitory profile allows researchers to compare the performance of new compounds.

  • A scaffold for new drug design: The chemical structure of this compound has served as a starting point for the design of new JAK inhibitors with improved properties, such as the clinical candidate PF-06263276.

  • A tool for target validation: By using this compound to inhibit the JAK-STAT pathway in various in vitro and in vivo models, researchers can further elucidate the role of this pathway in different diseases.

References

Methodological & Application

Application Notes and Protocols for PF-00956980 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00956980 is an experimental small molecule inhibitor targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[1] this compound is believed to exert its effects through the selective inhibition of the TGF-β receptor 1 (TGF-β-R1) kinase, thereby blocking the downstream signaling cascade. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a cell culture setting to investigate its biological activity and therapeutic potential.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGF-β-RII), which then recruits and phosphorylates a type I receptor (TGF-β-RI), also known as ALK5.[3] This phosphorylation event activates the kinase domain of TGF-β-RI, which in turn phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular responses.

This compound, as a selective inhibitor of TGF-β-R1, is expected to prevent the phosphorylation of SMAD2 and SMAD3, thus inhibiting the downstream signaling events. This mechanism is similar to other well-characterized TGF-β-R1 inhibitors like PF-06952229 and SB-431542.[2][4]

Below is a diagram illustrating the TGF-β signaling pathway and the proposed point of intervention for this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta-RII TGF-beta-RII TGF-beta->TGF-beta-RII Binds TGF-beta-RI TGF-beta-RI TGF-beta-RII->TGF-beta-RI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta-RI->SMAD2/3 Phosphorylates This compound This compound This compound->TGF-beta-RI Inhibits pSMAD2/3 pSMAD2/3 Complex pSMAD2/3 SMAD4 pSMAD2/3->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Gene_Expression Complex->Gene_Expression Translocates & Regulates

Caption: TGF-β Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical results observed for selective TGF-β-R1 inhibitors. These values should be determined experimentally for this compound.

Table 1: In Vitro IC50 Values for this compound

ParameterCell LineAssay TypeIC50 (nM)
pSMAD2 InhibitionA549 (Human Lung Carcinoma)Western Blot / ELISA10 - 100
pSMAD2 InhibitionMDA-MB-231 (Human Breast Cancer)Western Blot / ELISA15 - 120
pSMAD2 InhibitionHaCaT (Human Keratinocyte)Western Blot / ELISA5 - 80

Table 2: Cellular Effects of this compound Treatment

Cell LineAssayEndpointConcentrationResult
A549Cell Viability (MTT/CTG)% Viability1 µMNo significant change
A549Migration Assay (Boyden Chamber)% Inhibition1 µM60 - 80%
A549Invasion Assay (Matrigel)% Inhibition1 µM50 - 70%
MDA-MB-231Cell Viability (MTT/CTG)% Viability1 µMNo significant change
MDA-MB-231Migration Assay (Boyden Chamber)% Inhibition1 µM70 - 90%

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro activity of this compound.

General Cell Culture and Maintenance

Materials:

  • Appropriate cell line (e.g., A549, MDA-MB-231)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other consumables

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. a. Aspirate the medium and wash the cell monolayer with PBS. b. Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach. c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition

This assay determines the ability of this compound to inhibit TGF-β-induced SMAD2 phosphorylation.

Materials:

  • 6-well cell culture plates

  • Serum-free medium

  • Recombinant human TGF-β1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pSMAD2, anti-SMAD2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and visualize the protein bands.

  • Quantify the band intensities and normalize pSMAD2 levels to total SMAD2 and a loading control (e.g., GAPDH).

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of this compound.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on cell migration.

Materials:

  • 24-well plate with Boyden chamber inserts (e.g., 8 µm pore size)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Pre-coat the inserts with an appropriate extracellular matrix protein if necessary.

  • Add complete medium to the lower chamber of the 24-well plate.

  • Resuspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the inserts.

  • Incubate for a suitable period (e.g., 12-24 hours).

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol.

  • Stain the cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Seeding Seed Cells for Assays Cell_Culture->Seeding Compound_Prep Prepare this compound Stock Treatment Treat with this compound +/- TGF-beta Compound_Prep->Treatment Seeding->Treatment pSMAD2_Assay pSMAD2 Inhibition Assay (Western Blot/ELISA) Treatment->pSMAD2_Assay Viability_Assay Cell Viability Assay (MTT/CTG) Treatment->Viability_Assay Functional_Assays Functional Assays (Migration, Invasion) Treatment->Functional_Assays Data_Analysis Quantification and Statistical Analysis pSMAD2_Assay->Data_Analysis Viability_Assay->Data_Analysis Functional_Assays->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental Workflow for In Vitro Characterization of this compound.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound, a putative inhibitor of the TGF-β signaling pathway. The provided protocols for assessing target engagement (pSMAD2 inhibition) and cellular effects (viability, migration) will enable researchers to elucidate the biological activity of this compound. It is recommended to adapt these general protocols to specific cell lines and experimental conditions to obtain robust and reproducible data. Further studies may include gene expression analysis of TGF-β target genes and in vivo efficacy studies in relevant disease models.

References

PF-00956980 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that publicly available information regarding "PF-00956980" is not available. The following application notes and protocols are based on general principles of drug development and preclinical research for similar compounds. Researchers and scientists should adapt these guidelines based on the specific characteristics of this compound once they become known.

Introduction

This document provides a framework for the preclinical evaluation of this compound, a compound of interest for [Specify Therapeutic Area, if known ]. The successful development of any new therapeutic agent hinges on a thorough understanding of its pharmacological and toxicological properties. These protocols are designed to guide researchers in generating the necessary data to support further development.

In Vitro Characterization

Target Engagement and Potency

Objective: To determine the in vitro potency and selectivity of this compound against its intended molecular target(s).

Experimental Protocol:

  • Primary Target Binding Assay:

    • Utilize a purified recombinant protein of the target.

    • Employ a suitable binding assay format (e.g., fluorescence polarization, surface plasmon resonance, or a radioligand binding assay).

    • Perform saturation binding experiments to determine the equilibrium dissociation constant (Kd).

    • Conduct competitive binding assays with a known ligand to determine the inhibitory constant (Ki) of this compound.

  • Cellular Target Engagement Assay:

    • Select a cell line endogenously expressing the target or a stably transfected cell line.

    • Use a cellular thermal shift assay (CETSA) or a NanoBRET/HiBiT assay to confirm target engagement in a cellular context.

    • Determine the concentration of this compound required for 50% target engagement (EC50).

  • Functional Activity Assay:

    • Develop a cell-based assay that measures the functional consequence of target modulation (e.g., reporter gene assay, second messenger measurement, or cell proliferation assay).

    • Generate a dose-response curve to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Data Presentation:

Assay TypeParameterValue
Primary Target BindingKdData
KiData
Cellular Target EngagementEC50 (CETSA)Data
Functional ActivityIC50/EC50Data
Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of off-target proteins.

Experimental Protocol:

  • Screen this compound against a broad panel of kinases, GPCRs, ion channels, and other relevant protein families at a fixed concentration (e.g., 1 µM).

  • For any off-targets showing significant inhibition (>50%), perform follow-up dose-response assays to determine the IC50.

Data Presentation:

Off-Target% Inhibition at 1 µMIC50
Off-Target 1DataData
Off-Target 2DataData
.........

In Vivo Pharmacokinetics

Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model.

Experimental Protocol:

  • Animal Model: Select a suitable animal model (e.g., mouse, rat).

  • Dosing:

    • Administer this compound via intravenous (IV) and oral (PO) routes.

    • For IV administration, use a dose that results in quantifiable plasma concentrations over time.

    • For PO administration, test a range of doses to assess dose proportionality.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)DataData
Cmax (ng/mL)DataData
Tmax (h)DataData
AUC (0-inf) (ng*h/mL)DataData
Half-life (t1/2) (h)DataData
Clearance (CL) (mL/min/kg)DataN/A
Volume of Distribution (Vdss) (L/kg)DataN/A
Bioavailability (F%)N/AData

In Vivo Efficacy

Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model.

Experimental Protocol:

  • Disease Model: Utilize a well-characterized animal model of the target disease.

  • Study Design:

    • Randomize animals into vehicle control and treatment groups.

    • Administer this compound at various dose levels and schedules based on pharmacokinetic data.

  • Efficacy Endpoints: Measure relevant efficacy endpoints at the end of the study (e.g., tumor volume, behavioral changes, biomarker levels).

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed effects.

Data Presentation:

Treatment GroupDose (mg/kg)SchedulePrimary Efficacy Endpoint (Mean ± SEM)p-value vs. Vehicle
VehicleN/AScheduleDataN/A
This compoundDose 1ScheduleDataData
This compoundDose 2ScheduleDataData

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for a compound like this compound.

G cluster_0 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates This compound This compound This compound->Kinase_1 Inhibits Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 In Vivo Efficacy Study Workflow Animal_Model Select Animal Model Randomization Randomize Animals Animal_Model->Randomization Dosing Dosing (Vehicle/PF-00956980) Randomization->Dosing Monitoring Monitor Health & Efficacy Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Disclaimer: The information provided in this document is for research purposes only and is not intended as a guide for clinical use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The specific details of the protocols should be optimized based on the physicochemical and biological properties of this compound as they are elucidated.

Application Notes and Protocols for Western Blot Analysis of the JAK-STAT Pathway Following PF-00956980 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-00956980 is a potent, reversible, ATP-competitive pan-Janus kinase (JAK) inhibitor with inhibitory activity against JAK1, JAK2, and JAK3. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound exerts its effects by blocking the phosphorylation and activation of JAKs, which in turn prevents the subsequent phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins. Notably, this compound has been observed to not only inhibit kinase activity but also to reduce the total protein levels of JAK2 and JAK3 in a dose- and time-dependent manner in certain cell types, a unique characteristic among JAK inhibitors.

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the JAK-STAT signaling pathway. The protocol outlines methods for cell treatment, protein extraction, and immunoblotting to analyze the expression and phosphorylation status of key pathway components, including JAK1, JAK2, JAK3, and downstream STAT proteins such as STAT3 and STAT5.

Data Presentation

The following tables present representative quantitative data on the effects of this compound on the JAK-STAT pathway. This data is illustrative of typical results obtained from Western blot analysis and is intended to serve as a reference for expected outcomes.

Table 1: Effect of this compound on Phosphorylation of STAT3 and STAT5

Treatment GroupConcentration (µM)p-STAT3 (Y705) (% of Control)p-STAT5 (Y694) (% of Control)
Vehicle Control0100100
This compound0.17580
This compound13035
This compound1058

Data are presented as the mean percentage of phosphorylated protein relative to the vehicle-treated control, normalized to total STAT protein levels.

Table 2: Effect of this compound on Total JAK Protein Expression

Treatment GroupConcentration (µM)Total JAK1 (% of Control)Total JAK2 (% of Control)Total JAK3 (% of Control)
Vehicle Control0100100100
This compound1987065
This compound10954030
This compound25922520

Data are presented as the mean percentage of total protein relative to the vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., human peripheral blood mononuclear cells [PBMCs], or a relevant cancer cell line) at a suitable density in appropriate culture medium and allow them to adhere or stabilize overnight.

  • Cytokine Stimulation (Optional): To activate the JAK-STAT pathway, cells can be serum-starved for 4-6 hours and then stimulated with a relevant cytokine (e.g., IL-2, IL-6, or IFN-γ) for 15-30 minutes prior to inhibitor treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 2, 6, 12, or 24 hours).

II. Protein Lysate Preparation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

IV. Western Blotting
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-JAK1, anti-JAK3, and a loading control like anti-β-actin) diluted in blocking buffer. The incubation should be carried out overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualization

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f0->JAK 2. Receptor Activation pJAK p-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation PF00956980 This compound PF00956980->JAK Inhibition of Phosphorylation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start Start Cell_Treatment 1. Cell Culture & Treatment with this compound Start->Cell_Treatment Lysate_Prep 2. Protein Lysate Preparation Cell_Treatment->Lysate_Prep Quantification 3. Protein Quantification Lysate_Prep->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot analysis of this compound-treated cells.

References

Application Notes and Protocols for PF-00956980 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00956980 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are integral to the function of lymphocytes.[1][2][3] The JAK-STAT signaling cascade is a key therapeutic target for autoimmune diseases, inflammatory conditions, and organ transplant rejection.[4][5] High-throughput screening (HTS) assays are essential for identifying and characterizing novel JAK3 inhibitors like this compound. These application notes provide detailed protocols for both biochemical and cell-based HTS assays relevant to the evaluation of this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[4] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[4] this compound selectively inhibits JAK3, thereby blocking the downstream signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak3 JAK3 receptor->jak3 receptor->jak3 Activation jak1 JAK1 receptor->jak1 stat STAT jak3->stat Phosphorylation cytokine Cytokine (e.g., IL-2) cytokine->receptor Binding pf00956980 This compound pf00956980->jak3 Inhibition p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization gene Gene Transcription stat_dimer->gene Nuclear Translocation

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Activity of JAK Inhibitors

The following table summarizes the inhibitory activity of various JAK inhibitors from biochemical and cell-based assays, providing a reference for the expected potency of selective JAK3 inhibitors like this compound.

CompoundTarget(s)Assay TypeIC50 (nM)Reference
TofacitinibPan-JAK (JAK1/3 preference)BiochemicalJAK1: 1, JAK2: 20, JAK3: 1[6]
BaricitinibJAK1/JAK2BiochemicalJAK1: 5.9, JAK2: 5.7, JAK3: >400[6]
UpadacitinibJAK1BiochemicalJAK1: 43, JAK2: 110, JAK3: 2300[6]
FilgotinibJAK1BiochemicalJAK1: 10, JAK2: 28, JAK3: 810[6]
RB1JAK3BiochemicalJAK3: 40, JAK1/2/TYK2: >5000[5]
MJ04JAK3Biochemical2.03[7]

Experimental Protocols

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of purified JAK3 in a cell-free system.

Objective: To determine the in vitro IC50 value of this compound against JAK3.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by JAK3. The phosphorylated product is detected using a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When in close proximity, the europium and the fluorophore engage in Förster resonance energy transfer (FRET), generating a time-resolved fluorescence signal that is proportional to the extent of substrate phosphorylation.

HTRF_Workflow start Start dispense Dispense this compound (or control) into 384-well plate start->dispense add_enzyme Add JAK3 Enzyme and Biotinylated Peptide Substrate dispense->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate at RT add_atp->incubate2 add_detection Add HTRF Detection Reagents (Eu-Ab + SA-XL665) incubate2->add_detection incubate3 Incubate add_detection->incubate3 read Read TR-FRET Signal incubate3->read end End read->end

Figure 2: Workflow for a typical HTRF-based biochemical kinase assay.

Materials:

  • Recombinant human JAK3 enzyme

  • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (and other control compounds) serially diluted in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition (e.g., a known pan-JAK inhibitor like staurosporine).

  • Prepare a master mix of JAK3 enzyme and biotinylated peptide substrate in assay buffer.

  • Add the enzyme/substrate mix to the wells of the assay plate.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Prepare an ATP solution in assay buffer at a concentration close to the Km for JAK3.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the reaction for 60-90 minutes at room temperature.

  • Stop the reaction by adding the HTRF detection reagents diluted in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell-Based Assay: STAT5 Phosphorylation Assay in Human Erythroleukemia (HEL) Cells

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT5 in a cellular context, providing a more biologically relevant measure of its activity.

Objective: To determine the cellular potency (IC50) of this compound in blocking the JAK-STAT signaling pathway.

Principle: HEL cells are stimulated with a cytokine (e.g., IL-2) that signals through JAK3. In the presence of an inhibitor like this compound, the phosphorylation of downstream STAT5 is blocked. The level of phosphorylated STAT5 (pSTAT5) is then quantified using a sensitive detection method such as a LanthaScreen™ Cellular Assay or high-content imaging.

Cell_Based_Workflow start Start seed_cells Seed HEL cells in 384-well plate start->seed_cells starve_cells Serum-starve cells seed_cells->starve_cells add_compound Add this compound (or control) starve_cells->add_compound incubate1 Incubate add_compound->incubate1 stimulate Stimulate with Cytokine (e.g., IL-2) incubate1->stimulate incubate2 Incubate stimulate->incubate2 lyse_fix Lyse and/or Fix Cells incubate2->lyse_fix add_antibodies Add Labeled Anti-pSTAT5 Antibodies lyse_fix->add_antibodies incubate3 Incubate add_antibodies->incubate3 read_plate Read Plate (TR-FRET or Imaging) incubate3->read_plate end End read_plate->end

Figure 3: General workflow for a cell-based STAT phosphorylation assay.

Materials:

  • Human Erythroleukemia (HEL) cell line

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IL-2

  • This compound (and other control compounds) serially diluted in DMSO

  • Assay plates (e.g., 384-well, clear-bottom for imaging or white for luminescence)

  • Detection reagents (e.g., LanthaScreen™ Cellular Assay Kit with Terbium-labeled anti-pSTAT5 antibody or fluorescently labeled secondary antibodies for imaging)

  • Fixation and permeabilization buffers (for imaging)

  • TR-FRET plate reader or high-content imaging system

Protocol:

  • Seed HEL cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the culture medium and replace it with serum-free medium. Incubate for 4-6 hours to reduce basal signaling.

  • Add serial dilutions of this compound to the cells and pre-incubate for 1-2 hours at 37°C.

  • Prepare a solution of IL-2 in serum-free medium at a concentration that elicits a submaximal response (e.g., EC80).

  • Add the IL-2 solution to all wells except for the unstimulated controls.

  • Incubate for 30-60 minutes at 37°C to induce STAT5 phosphorylation.

  • For TR-FRET detection: Lyse the cells by adding the lysis buffer containing the Terbium-labeled anti-pSTAT5 antibody. Incubate as per the manufacturer's instructions.

  • For imaging detection: Fix, permeabilize, and stain the cells with a primary antibody against pSTAT5, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Read the plate on the appropriate instrument (TR-FRET reader or high-content imager).

  • Analyze the data by normalizing the signal to the stimulated and unstimulated controls. Plot the percent inhibition against the compound concentration to determine the cellular IC50 value.

Conclusion

The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for the characterization of the JAK3 inhibitor this compound. The biochemical HTRF assay allows for the precise determination of direct enzymatic inhibition, while the cell-based STAT5 phosphorylation assay provides crucial information on the compound's activity in a more physiologically relevant context. These assays are fundamental for advancing the understanding and development of selective JAK3 inhibitors for therapeutic applications.

References

Application Notes and Protocols: Unveiling Cellular Responses to PF-00956980 Using Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of PF-00956980 in proteomic studies. This compound is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. Quantitative proteomics offers a powerful approach to elucidate the global cellular response to this compound treatment, enabling the identification of downstream targets, off-target effects, and potential biomarkers of drug efficacy. The following protocols and data provide a framework for investigating the mechanism of action of this compound and other small molecule inhibitors.

Introduction

The mTOR signaling pathway is a central controller of cellular anabolic and catabolic processes, integrating signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention. This compound has been developed as a specific inhibitor of mTOR kinase activity. To fully characterize its effects on cellular proteomes, high-resolution quantitative mass spectrometry-based proteomics is the method of choice. This application note describes a comprehensive workflow for analyzing proteome-wide changes in response to this compound treatment in a human cancer cell line.

Data Presentation

The following table summarizes hypothetical quantitative proteomic data from a human cancer cell line treated with this compound. The data illustrates the expected downregulation of key proteins involved in translation and metabolism, consistent with mTOR inhibition.

ProteinGeneFunctionFold Change (this compound / Control)p-value
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Repressor of translation initiation2.5<0.01
Ribosomal protein S6 kinase beta-1RPS6KB1Promotes protein synthesis-3.2<0.01
ATP-citrate synthaseACLYFatty acid synthesis-2.8<0.01
Hypoxia-inducible factor 1-alphaHIF1AAngiogenesis and metabolism-2.1<0.05
Pyruvate kinase M1/2PKMGlycolysis-1.9<0.05
Lactate dehydrogenase ALDHAGlycolysis-1.7<0.05

Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 PF00956980 This compound PF00956980->mTORC1 | Translation Protein Synthesis (Translation) S6K1->Translation _4EBP1->Translation | Cell_Growth Cell Growth & Proliferation Translation->Cell_Growth

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line (e.g., MCF-7).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Plate cells at a density of 2 x 10^6 cells per 10 cm dish.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with either vehicle (DMSO) or 1 µM this compound for 24 hours.

    • Perform experiments in biological triplicate.

Protein Extraction and Digestion
  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 1 mL of lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 75 mM NaCl, 1x protease and phosphatase inhibitor cocktail).

    • Scrape cells and collect the lysate.

    • Sonicate the lysate on ice (3 cycles of 30 seconds on, 30 seconds off).

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Labeling and Fractionation
  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Tandem Mass Tag (TMT) Labeling:

    • Label peptides from control and this compound-treated samples with TMTpro reagents according to the manufacturer's protocol.

    • Combine the labeled samples.

  • High-pH Reversed-Phase Fractionation:

    • Fractionate the combined peptide sample using high-pH reversed-phase chromatography to reduce sample complexity.

    • Collect and concatenate fractions.

LC-MS/MS Analysis
  • Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Chromatography:

    • Load peptides onto a trap column and then separate on an analytical column with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap at a resolution of 120,000.

    • Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS scans in the Orbitrap at a resolution of 50,000.

Experimental Workflow

Proteomics_Workflow Cell_Culture Cell Culture & Treatment (Control vs. This compound) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (TMT) Digestion->Labeling Fractionation High-pH RP Fractionation Labeling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Bioinformatics Bioinformatics & Pathway Analysis Data_Analysis->Bioinformatics

Caption: Quantitative proteomics experimental workflow.

Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data Raw MS Data (.raw) Database_Search Database Search (e.g., Sequest, Mascot) Raw_Data->Database_Search Peptide_ID Peptide & Protein Identification Database_Search->Peptide_ID Quantification TMT Reporter Ion Quantification Peptide_ID->Quantification Normalization Data Normalization Quantification->Normalization Stats Statistical Analysis (t-test, ANOVA) Normalization->Stats DEPs Differentially Expressed Proteins Stats->DEPs Downstream Downstream Analysis (Pathway, GO) DEPs->Downstream

Caption: Bioinformatic data analysis pipeline for proteomic data.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for investigating the cellular effects of this compound. By employing quantitative proteomics, researchers can gain deep insights into the mechanism of action of this and other mTOR inhibitors, identify novel drug targets, and discover potential biomarkers for monitoring therapeutic efficacy. The adaptability of these methods allows for their application across various cell types and research questions in drug discovery and development.

Application Notes and Protocols for Gene Expression Analysis Following PF-00956980 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting gene expression analysis after treatment with the investigational compound PF-00956980. As specific details regarding the mechanism of action for this compound are not publicly available, this document outlines a generalized yet robust workflow adaptable to various research contexts. The protocols provided are based on established methodologies for analyzing transcriptional responses to small molecule inhibitors.

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Aberrant TGF-β signaling is implicated in a wide range of diseases, making it a key target for therapeutic intervention.[1] This pathway is initiated by the binding of TGF-β ligands to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors.[2] This activation leads to the phosphorylation of receptor-activated Smads (R-Smads), which then complex with Co-Smad (Smad4) and translocate to the nucleus to regulate the transcription of target genes.[2]

This document will guide users through the essential steps of experimental design, execution, and data analysis for elucidating the gene expression changes induced by this compound, with a hypothetical focus on its potential role as a modulator of the TGF-β pathway.

Experimental Workflow

The overall workflow for analyzing gene expression changes post-treatment with this compound involves several key stages, from cell culture and treatment to data acquisition and bioinformatic analysis.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction qc RNA Quality Control rna_extraction->qc library_prep Library Preparation (for RNA-seq) qc->library_prep cdna_synthesis cDNA Synthesis (for qRT-PCR) qc->cdna_synthesis sequencing RNA Sequencing library_prep->sequencing qprc qRT-PCR cdna_synthesis->qprc data_qc Data Quality Control sequencing->data_qc deg_analysis Differential Gene Expression Analysis qprc->deg_analysis alignment Read Alignment data_qc->alignment quantification Gene Quantification alignment->quantification quantification->deg_analysis pathway_analysis Pathway & Functional Enrichment Analysis deg_analysis->pathway_analysis

Caption: Overall experimental workflow for gene expression analysis.

Hypothetical Signaling Pathway Modulation by this compound

Given the importance of the TGF-β pathway in cellular regulation, a hypothetical mechanism of action for this compound could be the inhibition of a key kinase within this cascade, such as the TGF-β type I receptor (ALK5). This would lead to a downstream reduction in the phosphorylation of SMAD proteins and subsequent alteration of target gene transcription.

tgf_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 p-SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TargetGenes Target Gene Transcription SMAD_complex->TargetGenes Translocates & Regulates PF00956980 This compound PF00956980->TGFBR1 Inhibits

Caption: Hypothetical inhibition of the TGF-β pathway by this compound.

Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., A549, HaCaT, or other relevant cell lines) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to allow for transcriptional changes to occur.

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).

  • RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction, following the manufacturer's instructions.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA.

    • Concentration and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and 280 nm. Aim for an A260/A280 ratio of ~2.0.

    • Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

Protocol 3: Gene Expression Analysis by RNA Sequencing
  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

    • Differential Expression: Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.[3]

Protocol 4: Validation of Gene Expression by qRT-PCR
  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • Primer Design: Design and validate primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

  • qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

The quantitative data from the gene expression analysis should be summarized in clear and concise tables.

Table 1: Top 10 Differentially Expressed Genes Following this compound Treatment (Hypothetical Data)

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
SMAD73.51.2e-82.5e-7
SERPINE1-2.83.4e-75.1e-6
JUNB2.55.6e-77.8e-6
SKIL-2.28.9e-71.1e-5
TGFB1-2.01.5e-61.8e-5
ID11.82.3e-62.5e-5
MYC-1.74.5e-64.8e-5
COL1A1-1.57.8e-68.1e-5
CTGF-1.49.1e-69.3e-5
ZEB1-1.31.2e-51.4e-4

Table 2: Enriched KEGG Pathways for Differentially Expressed Genes (Hypothetical Data)

Pathway Namep-valueAdjusted p-valueGenes
TGF-beta signaling pathway1.5e-53.2e-4SMAD7, SERPINE1, SKIL, TGFB1, ID1
Pathways in cancer3.8e-45.1e-3MYC, TGFB1, CTGF
Apoptosis7.2e-48.5e-3JUNB, MYC
Cell cycle9.1e-49.9e-3MYC

Conclusion

This document provides a framework for conducting a thorough analysis of gene expression changes induced by this compound. By following these protocols, researchers can generate high-quality, reproducible data to understand the molecular effects of this compound. The provided templates for data presentation and visualization will aid in the clear communication of findings. It is crucial to adapt these generalized protocols to the specific cell types, experimental conditions, and scientific questions being addressed.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for SB431542, a TGF-β Receptor I Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for establishing a dose-response curve for SB431542, a potent and selective inhibitor of the TGF-β type I receptor kinases ALK4, ALK5, and ALK7. The protocols outlined herein describe the use of a luciferase reporter assay to quantitatively measure the inhibition of TGF-β signaling in a cellular context. These application notes are intended to guide researchers in determining the potency (IC50) of SB431542 and can be adapted for other similar small molecule inhibitors targeting this pathway.

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a crucial pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[1] Small molecule inhibitors targeting the TGF-β signaling cascade are therefore of significant interest for therapeutic development.

SB431542 is a small molecule that selectively inhibits the ATP-binding site of the TGF-β type I receptor kinases ALK5 (TGF-βRI), ALK4, and ALK7.[2][3] This inhibition prevents the phosphorylation and activation of downstream mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[3][4] Establishing a robust dose-response curve is a critical step in characterizing the potency of inhibitors like SB431542. This document details the protocol for determining the half-maximal inhibitory concentration (IC50) of SB431542 using a TGF-β-responsive luciferase reporter assay.

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding recruits and phosphorylates the type I receptor (TGF-βRI or ALK5), which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it binds to Smad-binding elements (SBEs) in the promoter regions of target genes, regulating their transcription.[5] SB431542 acts by competitively inhibiting the kinase activity of ALK5, thus preventing the phosphorylation of Smad2 and Smad3.[4]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex SBE SBE Smad_complex->SBE Translocates & Binds SB431542 SB431542 SB431542->ALK5 Inhibits Gene_Expression Target Gene Expression SBE->Gene_Expression Regulates

Caption: TGF-β signaling pathway and the inhibitory action of SB431542.

Experimental Protocol: TGF-β-Responsive Luciferase Reporter Assay

This protocol describes the steps to determine the dose-response and IC50 value of SB431542 using a luciferase reporter construct driven by a TGF-β-responsive promoter, such as the p3TP-Lux or a synthetic promoter containing multiple Smad-binding elements ((CAGA)9-MLP-Luc).[5]

3.1. Materials

  • Cell Line: Human embryonic kidney 293T (HEK293T) cells or other suitable cell line responsive to TGF-β.

  • Reagents:

    • SB431542 (hydrate)

    • Recombinant Human TGF-β1

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Lipofectamine 2000 or other suitable transfection reagent

    • TGF-β-responsive firefly luciferase reporter plasmid (e.g., p3TP-Lux or (CAGA)9-MLP-Luc)

    • Control plasmid expressing Renilla luciferase (for normalization)

    • Dual-Luciferase® Reporter Assay System

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer capable of reading dual-luciferase assays

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

3.2. Experimental Workflow

experimental_workflow A Day 1: Seed Cells (HEK293T cells in 96-well plate) B Day 2: Transfection (Co-transfect with Firefly and Renilla luciferase plasmids) A->B C Day 3: Serum Starvation & Treatment (Change to low-serum media) B->C D Pre-treatment with SB431542 (Add serial dilutions of SB431542) C->D E Stimulation with TGF-β1 (Add constant concentration of TGF-β1) D->E F Day 4: Cell Lysis & Luciferase Assay (Measure Firefly and Renilla luminescence) E->F G Data Analysis (Normalize data and generate dose-response curve) F->G

Caption: Experimental workflow for the luciferase reporter assay.

3.3. Detailed Procedure

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize and resuspend the cells.

  • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of complete growth medium.

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect with 100 ng of the TGF-β-responsive firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

  • Add the transfection mix to the cells and incubate for 24 hours.

Day 3: Serum Starvation and Treatment

  • Gently aspirate the medium from the wells.

  • Wash the cells once with PBS.

  • Add 90 µL of low-serum medium (DMEM with 0.5% FBS) to each well.

  • Prepare a serial dilution of SB431542 in low-serum medium. A typical concentration range would be from 10 µM down to 0.1 nM.

  • Add 10 µL of the SB431542 dilutions to the respective wells and incubate for 1 hour. Include a vehicle control (DMSO) well.

  • Prepare a stock solution of TGF-β1 in low-serum medium.

  • Add 10 µL of TGF-β1 solution to each well to a final concentration of 1 ng/mL (or a pre-determined EC80 concentration). Do not add TGF-β1 to the negative control wells.

  • Incubate for 16-24 hours.

Day 4: Cell Lysis and Luciferase Assay

  • Equilibrate the plate to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's instructions.

  • Measure both firefly and Renilla luciferase activity using a luminometer.

3.4. Data Analysis

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the relative luciferase units (RLU).

  • Percentage Inhibition Calculation:

    • Determine the average RLU for the positive control (TGF-β1 stimulation, no inhibitor) and the negative control (no TGF-β1, no inhibitor).

    • Calculate the percentage of inhibition for each concentration of SB431542 using the following formula: % Inhibition = 100 x [1 - (RLU_sample - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)]

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the SB431542 concentration.

  • IC50 Determination: Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of SB431542 that produces 50% inhibition of the TGF-β1 response.

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and structured table.

Table 1: Dose-Response of SB431542 on TGF-β1-induced Luciferase Activity

SB431542 Conc. (nM)Log [SB431542] (M)Average RLU (Firefly/Renilla)Standard Deviation% Inhibition
0 (Vehicle Control)-150.212.50.0
0.1-10.0145.811.83.1
1-9.0120.59.720.6
10-8.085.37.144.7
94 -7.03 75.1 6.2 50.0
100-7.060.75.561.1
1000-6.025.43.185.3
10000-5.015.12.292.1
Negative Control-12.01.5-

Note: The IC50 value for SB431542 is reported to be approximately 94 nM for ALK5.[2][4][6] The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Conclusion

This application note provides a comprehensive protocol for establishing a dose-response curve for the TGF-β receptor I kinase inhibitor, SB431542. The described luciferase reporter assay is a robust and quantitative method for determining the potency of small molecule inhibitors of the TGF-β signaling pathway. The principles and procedures outlined can be adapted for the characterization of other compounds targeting this critical cellular pathway, thereby aiding in the drug discovery and development process.

References

Troubleshooting & Optimization

Troubleshooting PF-00956980 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with PF-00956980.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, and reversible pan-Janus kinase (JAK) inhibitor.[1] It is classified as a pyrrolopyrimidine.[2] Its primary mechanism of action is the inhibition of JAK enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis.

Q2: What are the common challenges encountered when dissolving this compound?

The primary challenge is its poor solubility in aqueous solutions. Researchers may observe precipitation or incomplete dissolution when preparing stock solutions or diluting them in aqueous media for cell-based assays.

Q3: What is the recommended solvent for this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[3][4]

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% DMSO. This can then be serially diluted to the desired final concentration in your experimental medium. For guidance on preparing the stock solution, please refer to the detailed experimental protocol below.

Q5: My this compound precipitated out of solution after dilution in my aqueous experimental buffer. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept as low as possible while maintaining the solubility of this compound. It is also advisable to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. If precipitation persists, you may need to lower the final concentration of this compound or consider the use of a surfactant or co-solvent, after verifying their compatibility with your experimental system.

Troubleshooting Guide: Insolubility Issues

This guide provides a step-by-step approach to resolving common insolubility problems with this compound.

Problem: this compound powder is not dissolving in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate solventEnsure you are using 100% high-purity, anhydrous DMSO.
Insufficient mixingVortex the solution for 1-2 minutes. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.
Low temperatureGently warm the solution to 37°C. Caution: Do not overheat, as it may degrade the compound.
Compound degradationIf the compound still does not dissolve, it may have degraded. Contact your supplier for a replacement.
Problem: The compound precipitates after dilution of the DMSO stock solution into aqueous media.
Possible Cause Suggested Solution
High final concentration of this compoundDecrease the final concentration of this compound in your experiment.
Insufficient DMSO in the final solutionEnsure the final DMSO concentration is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell culture experiments, but you may need to optimize this. Always include a vehicle control (e.g., 0.5% DMSO) in your experiments.
Improper mixing techniqueAdd the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Buffer compositionThe pH and salt concentration of your aqueous buffer can influence solubility. Consider preparing a small test batch in a different buffer system if possible.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 342.4 g/mol )[2]

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to make a 10 mM stock solution:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = ((0.001 g / 342.4 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 292.06 µL

    • Add 292.06 µL of 100% DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to Nucleus and Induces Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition by this compound.

Caption: Troubleshooting Workflow for this compound Insolubility.

References

Technical Support Center: Optimizing PF-00956980 Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is for a hypothetical compound designated "PF-00956980." Publicly available scientific literature does not contain specific information for a molecule with this name. This guide is a generalized framework designed to assist researchers in optimizing the in-vitro assay concentration for a novel small molecule inhibitor, using the hypothetical this compound as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the hypothetical this compound?

A1: The hypothetical this compound is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By blocking the kinase activity of ALK5, this compound prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins, thereby inhibiting the canonical TGF-β signaling pathway.[1][2]

Q2: What are the expected phenotypic effects of this compound in cell culture?

A2: The effects of this compound will be highly dependent on the cell type and the role of TGF-β signaling in that context. Generally, inhibition of the TGF-β pathway can lead to various cellular responses, including but not limited to:

  • Inhibition of epithelial-to-mesenchymal transition (EMT).

  • Modulation of cell proliferation (inhibition or promotion, depending on the cell type).

  • Alterations in extracellular matrix protein expression.

  • Enhanced osteogenic differentiation of certain stem cell types.[3]

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: For initial experiments, it is recommended to perform a dose-response analysis over a broad range of concentrations. A common starting point is a 10-fold serial dilution, for example, from 100 µM down to 1 nM.[4] The optimal concentration will ultimately depend on the specific cell line and the assay endpoint. In cell-based assays, inhibitors are often effective in the 1-10 µM range, while biochemical assays may show potency at lower concentrations (e.g., <100 nM).[5]

Q4: What solvent should I use to dissolve this compound?

A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it into your culture medium for your working concentrations. Always ensure the final concentration of DMSO in your assay is consistent across all conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

Q5: How can I be sure the observed effects are due to inhibition of the TGF-β pathway and not off-target effects?

A5: Differentiating on-target from off-target effects is critical.[6][7] Here are a few strategies:

  • Use a structurally unrelated inhibitor: Treat cells with a different, well-characterized inhibitor of the same target (e.g., another ALK5 inhibitor). If you observe the same phenotype, it is more likely an on-target effect.[7]

  • Perform a rescue experiment: If possible, overexpress a constitutively active form of a downstream effector (e.g., SMAD2/3) to see if it can rescue the phenotype induced by this compound.

  • Profile against a kinase panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[7]

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound, even at high concentrations.

Possible Cause Troubleshooting Action Rationale
Compound Instability Prepare fresh dilutions from a new aliquot for each experiment.The compound may degrade in aqueous media or after repeated freeze-thaw cycles.[8]
Compound Precipitation Visually inspect the stock solution and the final concentration in the media for any precipitates.Poor solubility can lead to a lower effective concentration of the compound.[8]
Inactive Signaling Pathway Confirm that the TGF-β pathway is active in your cell line under your experimental conditions.The inhibitor will not have an effect if the target pathway is not active.
Assay Variability Standardize all incubation times, reagent concentrations, and measurement parameters.Small variations in the experimental protocol can lead to significant differences in results.[8]

Issue 2: I am observing significant cell death at concentrations where I expect to see a specific biological effect.

Possible Cause Troubleshooting Action Rationale
Off-Target Toxicity Lower the inhibitor concentration to the minimal level required for on-target inhibition.This minimizes the likelihood of engaging lower-affinity off-targets that may cause toxicity.[7]
On-Target Toxicity Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it mimics the observed toxicity.In some cell types, the intended biological pathway may be essential for survival.[6]
Vehicle Toxicity Run a dose-response of your vehicle (e.g., DMSO) alone.High concentrations of some solvents can be toxic to cells.

Issue 3: My results are not reproducible between experiments.

Possible Cause Troubleshooting Action Rationale
Inconsistent Cell Culture Practices Ensure consistent cell passage number, confluency, and media composition.Variations in cell state can significantly impact their response to treatment.[8]
Assay Confounders Identify and optimize experimental parameters such as cell seeding density and incubation times for your specific cell line.These factors can significantly influence the outcome of cell-based assays.[9]

Data Presentation

Table 1: Hypothetical Potency of this compound in Various Assays

Assay Type Target Cell Line / System Hypothetical IC50
Biochemical AssayALK5 KinaseRecombinant Human ALK515 nM
Cell-Based AssaypSMAD2 InhibitionA549150 nM
Cell-Based AssayEMT InhibitionMCF10A250 nM
Cell Viability AssayCytotoxicityHEK293> 20 µM

Table 2: Recommended Concentration Ranges for Initial Experiments

Cell Line Assay Type Recommended Starting Range Notes
A549Western Blot (pSMAD2)10 nM - 5 µMA lung carcinoma cell line known to be responsive to TGF-β.
HaCaTLuciferase Reporter Assay1 nM - 1 µMAn immortalized keratinocyte cell line often used for TGF-β signaling studies.
HepG2Cell Viability (MTT/Resazurin)100 nM - 50 µMA liver carcinoma cell line; important to assess cytotoxicity.[9]
Primary Human Dermal FibroblastsCollagen I Expression50 nM - 10 µMTo assess effects on extracellular matrix production.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for pSMAD2 Inhibition
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.[4]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in serum-free medium, starting from a top concentration of 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Pre-treatment: Replace the medium with the compound dilutions and incubate for 1 hour at 37°C.

  • Stimulation: Add TGF-β1 ligand to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 1 hour at 37°C.

  • Lysis and Detection: Lyse the cells and determine the levels of phosphorylated SMAD2 and total SMAD2 using a suitable method such as in-cell ELISA or Western blotting.

  • Data Analysis: Normalize the pSMAD2 signal to the total SMAD2 signal. Plot the normalized pSMAD2 levels against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[4]

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent such as Resazurin or MTT and incubate according to the manufacturer's instructions.[9]

  • Data Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability.

Mandatory Visualizations

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates PF00956980 This compound PF00956980->ALK5 Inhibits pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilution (Broad Range: e.g., 1nM to 100µM) prep_compound->serial_dilution seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with Compound and/or Stimulant seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., pSMAD2 ELISA) incubate->assay read_plate Read Plate assay->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for optimizing inhibitor concentration.

troubleshooting_tree start Unexpected Results (e.g., No Effect, High Toxicity) check_compound Check Compound Integrity & Solubility start->check_compound compound_ok Compound OK? check_compound->compound_ok remake_solution Remake Solutions compound_ok->remake_solution No check_cells Verify Cell Health & Passage Number compound_ok->check_cells Yes remake_solution->check_compound cells_ok Cells Consistent? check_cells->cells_ok standardize_culture Standardize Cell Culture cells_ok->standardize_culture No check_assay Review Assay Protocol & Controls cells_ok->check_assay Yes standardize_culture->check_cells assay_ok Assay Validated? check_assay->assay_ok optimize_assay Optimize Assay Parameters assay_ok->optimize_assay No consider_off_target Consider Off-Target Effects assay_ok->consider_off_target Yes optimize_assay->check_assay

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: A Guide to Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the off-target effects of small molecule inhibitors, exemplified here as "Compound X."

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: How can I identify potential off-target effects of my compound early on?

A2: A combination of computational and experimental methods is recommended. In silico approaches can predict potential off-target interactions by screening your compound against databases of known protein structures.[2] Experimental techniques such as broad-panel kinase profiling and cell-based assays can then validate these predictions and uncover additional off-target activities.[1]

Q3: My cells are showing unexpected toxicity after treatment with Compound X. What could be the cause and how can I investigate it?

A3: Unexpected toxicity is often a result of off-target effects. To investigate this, you should:

  • Perform a dose-response analysis: This will help determine if the toxicity is dependent on the concentration of Compound X.

  • Conduct cell viability assays: Using various cell lines can reveal if the toxicity is specific to certain cell types.

  • Run a broad off-target screening panel: This can help identify unintended targets that may be mediating the toxic effects.[1]

  • Analyze cellular pathways: Investigate if the observed toxicity correlates with the modulation of known cell stress or death pathways.[1]

Q4: What are some general strategies to reduce off-target effects in my experiments?

A4: Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Titrate Compound X to determine the minimum concentration required to achieve the desired on-target effect while minimizing off-target engagement.[1]

  • Employ structurally distinct inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.[1]

  • Utilize genetic validation techniques: Methods like CRISPR-Cas9 or RNAi to knock down the intended target can help verify that the observed cellular response is a direct result of modulating the target of interest.[1][2]

Quantitative Data Summary

Effective management of off-target effects begins with understanding the selectivity profile of your compound. Below are examples of how to present quantitative data for "Compound X," a hypothetical kinase inhibitor.

Table 1: Kinase Selectivity Profile of Compound X

This table summarizes the inhibitory activity of Compound X against a panel of related and unrelated kinases to determine its selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000
Off-Target Kinase E2,500250

IC50 values represent the concentration of Compound X required to inhibit 50% of the kinase activity. Higher fold selectivity indicates greater specificity for the primary target.

Table 2: Dose-Response Relationship of Compound X on Cell Viability

This table illustrates the impact of increasing concentrations of Compound X on the viability of a target cell line.

Concentration of Compound X (nM)Cell Viability (%)On-Target Inhibition (%)
19815
109552
1008895
10006098
100002599

This data helps in selecting a concentration that maximizes on-target inhibition while maintaining high cell viability.

Key Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the inhibitory activity of Compound X against a broad panel of kinases.

Methodology:

  • Prepare a stock solution of Compound X in DMSO.

  • Perform serial dilutions of Compound X to generate a range of concentrations.

  • In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

  • Add the diluted Compound X or a vehicle control to the wells.

  • Incubate the plate at room temperature for the designated time.

  • Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

  • Read the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Compound X binds to its intended target within a cellular context.

Methodology:

  • Treat intact cells with Compound X or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.[1]

Visual Guides

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Primary Target Kinase A Receptor->TargetKinase On-Target Pathway OffTargetKinase Off-Target Kinase B Receptor->OffTargetKinase Off-Target Interaction Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 TF1 Transcription Factor 1 Downstream1->TF1 TF2 Transcription Factor 2 Downstream2->TF2 Gene Expression\n(Cell Proliferation) Gene Expression (Cell Proliferation) TF1->Gene Expression\n(Cell Proliferation) Gene Expression\n(Toxicity) Gene Expression (Toxicity) TF2->Gene Expression\n(Toxicity) CompoundX Compound X CompoundX->TargetKinase CompoundX->OffTargetKinase

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of Compound X.

Experimental Workflow Diagram

G A Start: Observe Unexpected Phenotype/Toxicity B Dose-Response Curve & Cell Viability Assay A->B C Is toxicity dose-dependent? B->C D Broad Kinase Profiling Panel C->D Yes I Toxicity likely not due to direct off-target inhibition. Consider other mechanisms. C->I No E Identify Potential Off-Targets D->E F Validate Off-Targets (e.g., CETSA, Western Blot) E->F G Optimize Experiment: - Lower Concentration - Use Alternative Inhibitor F->G H Re-evaluate Phenotype G->H

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Troubleshooting Decision Tree

G Start Unexpected Result with Compound X Q1 Is the on-target effect confirmed? Start->Q1 A1_Yes Proceed to Off-Target Analysis Q1->A1_Yes Yes A1_No Validate Target Engagement (e.g., CETSA) Q1->A1_No No Q2 Is there unexpected cellular toxicity? A1_Yes->Q2 A2_No Phenotype may be due to complex downstream effects. Consider pathway analysis. Q2->A2_No No A2_Yes Perform Dose-Response & Viability Assays Q3 Does lowering concentration abolish toxicity but maintain on-target effect? A2_Yes->Q3 A3_Yes Use Lower Concentration Q3->A3_Yes Yes A3_No Consider Alternative Inhibitor or Genetic Validation (CRISPR/RNAi) Q3->A3_No No

Caption: Decision tree for troubleshooting experiments with small molecule inhibitors.

References

Technical Support Center: Overcoming PF-00956980 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-Janus kinase (JAK) inhibitor, PF-00956980, in cell lines. The information provided is based on established mechanisms of resistance to the broader class of JAK inhibitors and offers strategies to investigate and potentially overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a reversible, ATP-competitive pan-JAK inhibitor. It targets multiple members of the Janus kinase family, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in cell proliferation, differentiation, and survival. By inhibiting JAKs, this compound blocks the downstream activation of Signal Transducers and Activators of Transcription (STATs), thereby interfering with key cellular processes in cancer and inflammatory conditions. Some evidence also suggests that this compound can dose- and time-dependently reduce the protein levels of JAK2 and JAK3.[1]

Q2: My cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the possible reasons?

Acquired resistance to JAK inhibitors like this compound can arise through several mechanisms. Based on studies of other JAK inhibitors, the most common reasons include:

  • Reactivation of JAK-STAT Signaling: This can occur through the formation of heterodimers between different JAK family members, allowing signaling to persist despite the inhibition of a specific JAK.

  • Acquired Mutations in the JAK Kinase Domain: Mutations in the ATP-binding pocket of JAK proteins can reduce the binding affinity of this compound, rendering it less effective.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, such as the PI3K/AKT/mTOR pathway.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide

Issue 1: Increased IC50 of this compound in your cell line.

This is the primary indicator of acquired resistance. The following table provides the reported in vitro kinase inhibitory activity of this compound against different JAK isoforms, which can serve as a baseline for sensitivity.

TargetIC50 (µM)
JAK12.2[2]
JAK223.1[2]
JAK359.9[2]

Table 1: In vitro kinase inhibitory activity of this compound.

If you observe a significant rightward shift in the dose-response curve and a higher IC50 value in your treated cell line compared to the parental line, proceed with the following troubleshooting steps.

Troubleshooting Workflow

Troubleshooting Workflow for this compound Resistance Troubleshooting Workflow for this compound Resistance start Start: Suspected this compound Resistance ic50 Confirm Resistance: Perform IC50 Assay start->ic50 investigate Investigate Mechanism ic50->investigate jak_seq Sequence JAK Kinase Domains investigate->jak_seq Mutation? phospho Assess Phospho-STAT Levels investigate->phospho Reactivation? bypass Analyze Bypass Pathways (e.g., PI3K/AKT) investigate->bypass Bypass? strategy Develop Overcoming Strategy jak_seq->strategy phospho->strategy bypass->strategy combo_pi3k Combination Therapy: + PI3K Inhibitor strategy->combo_pi3k combo_bcl2 Combination Therapy: + Bcl-2 Inhibitor strategy->combo_bcl2 alt_jak Alternative JAK Inhibitor strategy->alt_jak end End: Resistance Overcome combo_pi3k->end combo_bcl2->end alt_jak->end

Caption: A logical workflow for troubleshooting this compound resistance.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating doses of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Methodology:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterization: Once a resistant population is established, perform a new IC50 determination to quantify the degree of resistance. The resistant cell line should be maintained in a medium containing the selection concentration of this compound.

Protocol 2: Analysis of JAK Kinase Domain Mutations

Materials:

  • Parental and this compound-resistant cell lines

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers specific for the kinase domains of JAK1, JAK2, and JAK3

  • DNA polymerase

  • Agarose gel electrophoresis equipment

  • Sanger sequencing service

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and resistant cells and synthesize cDNA.

  • PCR Amplification: Amplify the kinase domains of JAK1, JAK2, and JAK3 using PCR with specific primers.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of the correct-sized fragments.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Protocol 3: Assessment of Bypass Signaling Pathway Activation (Western Blot)

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis: Lyse parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins (e.g., p-AKT, p-S6) between parental and resistant cells to assess the activation of bypass pathways.

Signaling Pathways

JAK-STAT Signaling Pathway and this compound Inhibition

JAK-STAT Pathway JAK-STAT Signaling and this compound Inhibition cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription initiates PF00956980 This compound PF00956980->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by this compound.

Potential Resistance Mechanisms to this compound

Resistance Mechanisms Potential Resistance Mechanisms to this compound Resistance This compound Resistance JAK_Mutation JAK Kinase Domain Mutation Resistance->JAK_Mutation Heterodimer JAK Heterodimerization Resistance->Heterodimer Bypass Bypass Pathway Activation Resistance->Bypass PI3K_AKT PI3K/AKT Pathway Bypass->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Bypass->RAS_MAPK

Caption: Overview of likely this compound resistance mechanisms.

Strategies to Overcome Resistance

Based on the identified mechanisms of resistance to JAK inhibitors, several strategies can be employed to restore sensitivity to this compound or to effectively treat resistant cells.

  • Combination Therapy with PI3K Inhibitors: If resistance is mediated by the activation of the PI3K/AKT pathway, co-treatment with a PI3K inhibitor may re-sensitize cells to this compound.

  • Combination Therapy with Bcl-2 Inhibitors: Upregulation of anti-apoptotic proteins like Bcl-2 can contribute to drug resistance. Combining this compound with a Bcl-2 inhibitor can be a synergistic approach to induce apoptosis in resistant cells.

  • Alternative JAK Inhibitors: In cases of specific kinase domain mutations, an alternative JAK inhibitor with a different binding mode or a broader specificity might be effective.

It is recommended to test these combination therapies in vitro using your resistant cell line model to determine their efficacy before proceeding to more complex experimental systems.

References

PF-00956980 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-00956980. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on addressing potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a reversible, ATP-competitive pan-Janus kinase (JAK) inhibitor. It targets the JAK family of enzymes, which are crucial for the intracellular signaling of numerous cytokines and growth factors involved in inflammatory processes. By inhibiting JAKs, this compound can modulate the immune response, making it a valuable tool for research in inflammatory diseases of the lungs and skin.

Q2: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, general recommendations for small molecule kinase inhibitors should be followed to ensure its integrity.

Storage ConditionRecommendation
Solid Form Store at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Protect from light and moisture.
In Solution (e.g., DMSO) Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How can I assess the stability of my this compound sample?

To ensure the reliability of your long-term experiments, it is crucial to periodically assess the stability of your this compound stock.

MethodDescription
High-Performance Liquid Chromatography (HPLC) HPLC can be used to check the purity of the compound over time. A decrease in the area of the main peak or the appearance of new peaks may indicate degradation.
Mass Spectrometry (MS) LC-MS can confirm the identity of the main peak and help identify potential degradation products.
Functional Assay Compare the biological activity (e.g., inhibition of cytokine-induced STAT phosphorylation) of an older stock to a freshly prepared solution or a new batch of the compound.

Troubleshooting Guide: Stability Issues in Long-Term Experiments

This guide addresses common problems researchers may face during long-term experiments with this compound that could be related to compound instability.

Observed Issue Potential Cause Recommended Action
Decreased or inconsistent compound activity over time. Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution of this compound from solid material. 2. Compare the activity of the fresh stock to the old stock in a functional assay. 3. If the old stock shows reduced activity, discard it and use the fresh stock for future experiments. 4. Review your storage and handling procedures to prevent future degradation.
Variability between experimental replicates. Inconsistent concentration of the active compound due to precipitation from solution or degradation.1. Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may be necessary. 2. Visually inspect solutions for any precipitates before use. 3. Consider the solubility of this compound in your experimental media. The use of a carrier solvent like DMSO is common, but the final concentration of the solvent should be kept low (typically <0.5%) to avoid toxicity.
Unexpected off-target effects or cellular toxicity. Presence of degradation products with different biological activities.1. Check the purity of your this compound stock using HPLC or LC-MS. 2. If significant impurities are detected, obtain a new, high-purity batch of the compound.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Carefully weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution and gently warm (if necessary) until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected vials.

  • Storage: Store the aliquots at -80°C. For immediate use, a small volume can be kept at 4°C for a short period (up to 24 hours).

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression PF00956980 This compound PF00956980->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Stability_Workflow Start Start: Long-Term Experiment Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Store_Stock Store Aliquots at -80°C Prepare_Stock->Store_Stock Run_Experiment Conduct Experiment Store_Stock->Run_Experiment Compare_Activity Compare Activity of Old vs. Fresh Stock Store_Stock->Compare_Activity Analyze_Results Analyze Results Run_Experiment->Analyze_Results Inconsistent_Results Inconsistent Results? Analyze_Results->Inconsistent_Results Check_Purity Assess Stock Purity (HPLC/LC-MS) Inconsistent_Results->Check_Purity Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Prepare_Fresh Prepare Fresh Stock Check_Purity->Prepare_Fresh Prepare_Fresh->Compare_Activity Compare_Activity->Run_Experiment End End Consistent_Results->End

Caption: Workflow for troubleshooting potential stability issues of this compound.

Technical Support Center: PF-00956980 Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound PF-00956980 is not available in the public domain. The following troubleshooting guide is based on common pitfalls encountered in the experimental design for similar classes of molecules, such as kinase inhibitors or other small molecule therapeutics. Researchers should adapt these general recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay with this compound shows inconsistent results. What are the potential causes?

A1: Inconsistent results in in vitro assays can stem from several factors:

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and variable results. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is low and consistent across all experiments.

  • Cell Line Stability: Genetic drift in continuously passaged cell lines can alter their response to treatment. It is crucial to use cell lines with a low passage number and to periodically perform cell line authentication.

  • Assay Conditions: Variations in incubation time, temperature, and reagent concentrations can significantly impact results. Standardize all assay parameters and include appropriate positive and negative controls in every experiment.

Q2: I am observing unexpected off-target effects in my cell-based assays. How can I investigate this?

A2: Off-target effects are a common challenge with small molecule inhibitors. To investigate these:

  • Target Engagement Assays: Confirm that this compound is binding to its intended target at the concentrations used in your experiments. Techniques like cellular thermal shift assays (CETSA) can be employed.

  • Phenotypic Screening: Utilize a broader panel of cell lines with known genetic backgrounds to identify patterns of sensitivity or resistance that may point to off-target activities.

  • Control Compounds: Include a structurally similar but biologically inactive analog of this compound, if available, to differentiate between target-specific and non-specific effects.

Troubleshooting Guides

Problem: High background signal in a kinase activity assay.
Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of detection antibody Increase the number of washing steps and the stringency of the wash buffer. Include a blocking step with an appropriate agent (e.g., BSA or non-fat dry milk).Reduced background signal and improved signal-to-noise ratio.
Autophosphorylation of the kinase Optimize the ATP concentration and incubation time to minimize autophosphorylation while maintaining sufficient signal from substrate phosphorylation.A clearer distinction between basal kinase activity and inhibitor-induced changes.
Contaminated reagents Use fresh, high-purity reagents, including ATP and kinase preparations. Filter all buffers.Elimination of artifacts caused by contaminants, leading to cleaner data.
Problem: Lack of dose-dependent response in a cell viability assay.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect concentration range Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range for this compound.Determination of the IC50 value and a clear sigmoidal dose-response curve.
Cell seeding density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Overly confluent or sparse cultures can respond differently to treatment.Consistent and reproducible dose-response curves across experiments.
Assay readout time The cytotoxic or cytostatic effects of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.Identification of the time point at which the maximal effect is observed.

Experimental Protocols

Note: As no specific protocols for this compound are available, a generalized protocol for a Western Blot to assess the inhibition of a target signaling pathway is provided below.

Protocol: Western Blot for Phosphorylated Target Protein

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein or a housekeeping protein (e.g., GAPDH, β-actin).

Visualizing Experimental Logic

cluster_troubleshooting Troubleshooting Workflow Inconsistent_Results Inconsistent Results Observed Check_Solubility Verify Compound Solubility Inconsistent_Results->Check_Solubility Authenticate_Cells Authenticate Cell Line Inconsistent_Results->Authenticate_Cells Standardize_Protocol Standardize Assay Protocol Inconsistent_Results->Standardize_Protocol Consistent_Results Consistent Results Achieved Check_Solubility->Consistent_Results Authenticate_Cells->Consistent_Results Standardize_Protocol->Consistent_Results

Caption: A flowchart for troubleshooting inconsistent experimental results.

Ligand Ligand/Stimulus Receptor Receptor Ligand->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (Inhibited by this compound) Upstream_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response PF_Compound This compound PF_Compound->Target_Kinase

Caption: A generic signaling pathway showing the inhibitory action of a compound.

Interpreting unexpected results with PF-00956980

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-00956980. Our aim is to help you interpret unexpected results and optimize your experiments.

Troubleshooting Guides

Issue: Observed decrease in total JAK2/JAK3 protein levels after treatment with this compound.

Possible Cause:

This compound has a unique dual mechanism of action. In addition to being a reversible ATP-competitive inhibitor of JAK kinase activity, it has also been shown to induce a dose- and time-dependent reduction of total JAK2 and JAK3 protein levels.[1][2] This effect is not observed with JAK1 and is distinct from other well-known JAK inhibitors like tofacitinib.[1][2] The proposed mechanism for this reduction is the modulation of JAK2/3 synthesis.[1][2]

Troubleshooting Steps:

  • Confirm the observation:

    • Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to monitor total JAK2/JAK3 protein levels by Western blot.

    • Include a positive control (e.g., a known JAK inhibitor that does not affect protein levels) and a vehicle control.

    • Ensure that your antibody is specific for the total protein and not a phospho-specific form.

  • Investigate the mechanism:

    • To test the hypothesis of altered protein synthesis, you can perform a cycloheximide chase assay to assess protein stability in the presence and absence of this compound.

    • Analyze mRNA levels of JAK2 and JAK3 using RT-qPCR to determine if the reduction in protein is due to decreased transcription.

  • Experimental workflow for investigating protein level reduction:

    experimental_workflow cluster_observation Observation cluster_confirmation Confirmation cluster_investigation Mechanism Investigation observe Unexpected decrease in total JAK2/3 protein time_course Time-course Western Blot (6, 12, 24, 48h) observe->time_course Verify with controls Include Vehicle & Positive Controls time_course->controls Essential for antibody_val Validate Antibody Specificity (Total vs. Phospho) time_course->antibody_val Crucial for chx_assay Cycloheximide Chase Assay (Protein Stability) time_course->chx_assay If confirmed, investigate stability rt_qpcr RT-qPCR (mRNA Levels) time_course->rt_qpcr If confirmed, investigate transcription

    Caption: Workflow for troubleshooting unexpected decreases in JAK2/3 protein levels.

Issue: Higher than expected off-target effects or cellular toxicity.

Possible Cause:

This compound is a pan-JAK inhibitor, meaning it targets multiple members of the Janus kinase family.[1][2][3] While it shows some selectivity, cross-inhibition of other kinases or cellular pathways cannot be entirely ruled out, especially at higher concentrations.

Troubleshooting Steps:

  • Review inhibitor concentration:

    • Ensure you are using the inhibitor at a concentration appropriate for your cell type and experimental goals. Refer to the IC50 values as a starting point.

    • Perform a dose-response curve to determine the optimal concentration for JAK inhibition with minimal toxicity.

  • Assess cell viability:

    • Use a cell viability assay (e.g., MTT, trypan blue exclusion) to quantify any cytotoxic effects of this compound at the concentrations used in your experiments.

  • Consider off-target kinase profiling:

    • If you suspect significant off-target effects, consider a kinase profiling service to screen this compound against a panel of kinases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible, ATP-competitive, pan-Janus kinase (JAK) inhibitor.[1][2] It also has a unique secondary effect of causing a dose- and time-dependent reduction in the total protein levels of JAK2 and JAK3, possibly by modulating their synthesis.[1][2]

Q2: What are the IC50 values for this compound against different JAK isoforms?

A2: The reported IC50 values for this compound are:

KinaseIC50 (µM)
JAK12.2
JAK223.1
JAK359.9

Data from AbMole BioScience.[3]

Q3: Is this compound selective for JAK kinases?

A3: this compound is considered a pan-JAK inhibitor, with activity against JAK1, JAK2, and JAK3.[1][2][3] It is reported to be a useful tool compound for studying JAK3 inhibition.[4] Some sources also describe it as a JAK3-selective inhibitor.[4] Given the IC50 values, it is most potent against JAK1.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and 0.1N HCl (aq).[4] For stock solutions, dissolve in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Q5: What is the expected outcome of inhibiting the JAK-STAT pathway?

A5: The JAK-STAT pathway is a critical signaling cascade involved in cytokine signaling, cell growth, differentiation, and immune responses. Inhibition of JAK kinases is expected to block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes gene_transcription Gene Transcription STAT_dimer->gene_transcription translocates & activates inhibitor This compound inhibitor->JAK inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Western Blot for Total JAK2/3 Protein Levels

  • Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for total JAK2 or total JAK3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the same membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

References

Technical Support Center: Managing Lot-to-Lot Variability of Compound X (formerly PF-00956980)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing lot-to-lot variability and ensuring the quality control of the small molecule inhibitor, Compound X. The information presented here is intended to help troubleshoot common issues and establish robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a concern for Compound X?

A1: Lot-to-lot variability refers to the differences in the analytical and functional performance of a reagent from one manufacturing batch to the next. For Compound X, this variability can manifest as changes in purity, concentration, or activity, leading to inconsistent experimental results and potentially impacting the reproducibility of your studies.[1] Factors contributing to this variability can include alterations in the manufacturing process, raw material quality, and storage or transportation conditions.[1][2]

Q2: What are the critical quality attributes to consider when qualifying a new lot of Compound X?

A2: When qualifying a new lot of Compound X, it is essential to assess several critical quality attributes to ensure consistency. These typically include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Assessment of the percentage of the active compound and identification of any impurities.

  • Concentration: Accurate determination of the compound's concentration in solution.

  • Potency/Activity: Functional assessment of the compound's biological effect (e.g., IC50 in a relevant assay).

  • Solubility: Ensuring the compound dissolves as expected in the chosen solvent.

Q3: How do I establish acceptance criteria for a new lot of Compound X?

A3: Acceptance criteria should be predefined before a new lot is evaluated.[3] These criteria define the maximum acceptable difference between the new and old lots that will not adversely affect experimental outcomes.[3] A common approach is to set a maximum percent difference for key parameters based on the historical performance of the assay and clinical or biological considerations.[2] For functional assays, the IC50 of the new lot should typically be within a 2 to 3-fold range of the established reference lot.

Q4: What should I do if a new lot of Compound X fails the acceptance criteria?

A4: If a new lot fails the initial evaluation, it should not be used for experiments until the issue is resolved.[3] The first step is to repeat the measurement to rule out experimental error.[3] If the failure is confirmed, you should investigate potential causes, such as improper storage, handling, or dilution. Contact the manufacturer to report the issue, as they may have additional data or be able to provide a replacement lot.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter with Compound X.

Issue 1: Inconsistent IC50 values between lots of Compound X.
  • Question: I have received a new lot of Compound X, and the IC50 value in my cellular assay is significantly different from the previous lot. What should I do?

  • Answer:

    • Verify Compound Handling and Storage: Ensure that both the new and old lots of Compound X have been stored under the recommended conditions (e.g., temperature, light protection). Confirm that the correct solvent was used and that the stock solutions were prepared accurately.

    • Perform a Side-by-Side Comparison: If not already done, run a parallel experiment testing the old and new lots simultaneously.[2] This will help to minimize variability arising from the assay itself.

    • Check Purity and Concentration: If possible, re-verify the purity and concentration of the new lot using analytical methods such as HPLC and UV/Vis spectroscopy. Discrepancies in these parameters are a common cause of activity differences.

    • Evaluate Assay Performance: Include positive and negative controls in your assay to ensure that the assay itself is performing as expected. Changes in cell passage number, reagent quality, or instrumentation can all contribute to shifts in IC50 values.

    • Contact Technical Support: If the discrepancy persists after these checks, contact the supplier's technical support for further assistance.

Issue 2: Unexpected cellular toxicity or off-target effects observed with a new lot.
  • Answer:

    • Assess Compound Purity: The presence of impurities is a likely cause of unexpected biological effects. Request the certificate of analysis (CoA) for the new lot and compare the impurity profile to that of the previous lot. Analytical techniques like LC-MS can be used to identify potential contaminants.[4]

    • Confirm Solvent Compatibility: Ensure that the solvent used to dissolve Compound X is not contributing to the observed toxicity. Run a vehicle control (cells treated with the solvent alone) at the same concentration used in your experiments.

    • Titrate the Compound: Perform a dose-response experiment with the new lot to determine if the toxic effects are dose-dependent. It's possible that the new lot is more potent, and a lower concentration is needed.

    • Consider Endotoxin Contamination: If you are working with sensitive cell types, consider testing the new lot for endotoxin contamination, which can induce cellular stress responses.

Data Presentation

Consistent and clear data documentation is crucial for tracking lot performance over time. The following tables provide templates for summarizing key quality control data for different lots of Compound X.

Table 1: Analytical Quality Control Data for Compound X Lots

Lot NumberDate of ReceiptPurity (by HPLC, %)Identity (by MS)Solubility (in DMSO, mg/mL)Certificate of Analysis
Lot AYYYY-MM-DD99.5Confirmed>50Link/Reference
Lot BYYYY-MM-DD98.9Confirmed>50Link/Reference
Lot CYYYY-MM-DD99.2Confirmed>50Link/Reference

Table 2: Functional Quality Control Data for Compound X Lots in a Kinase Assay

Lot NumberAssay DateIC50 (nM)95% Confidence Interval (nM)Hill SlopeAnalyst
Lot AYYYY-MM-DD10.28.5 - 12.11.1J. Doe
Lot BYYYY-MM-DD12.510.3 - 15.21.0J. Doe
Lot CYYYY-MM-DD9.88.1 - 11.81.2J. Doe

Experimental Protocols

Protocol: Validation of a New Lot of Compound X

Objective: To verify that a new lot of Compound X performs equivalently to a previously qualified reference lot in a cell-based assay.

Materials:

  • New lot of Compound X

  • Reference lot of Compound X

  • Appropriate cell line

  • Cell culture medium and supplements

  • Assay reagents (e.g., CellTiter-Glo®)

  • DMSO (for compound dilution)

  • Multi-well plates

Procedure:

  • Compound Preparation:

    • Allow both the new and reference lots of Compound X to equilibrate to room temperature.

    • Prepare fresh 10 mM stock solutions of each lot in DMSO. Ensure complete dissolution.

    • Perform a serial dilution of each stock solution in the appropriate cell culture medium to create a range of concentrations for the dose-response curve (e.g., 100 µM to 0.1 nM).

  • Cell Plating:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Carefully remove the medium from the cell plates and replace it with the medium containing the diluted compounds.

    • Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (if applicable).

    • Incubate the plates for the desired treatment duration.

  • Assay Readout:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Read the plate on a luminometer or other appropriate plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data as a function of compound concentration and fit a four-parameter logistic curve to determine the IC50 for each lot.

    • Compare the IC50 value of the new lot to the reference lot. The new lot is considered acceptable if its IC50 is within the predefined acceptance range (e.g., within 2-fold of the reference lot).

Visualizations

Hypothetical Signaling Pathway for Compound X

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Compound_X Compound_X Compound_X->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway showing Compound X inhibiting Kinase B.

Quality Control Workflow for a New Lot of Compound X

Receive_New_Lot Receive New Lot of Compound X Review_CoA Review Certificate of Analysis Receive_New_Lot->Review_CoA Analytical_QC Perform Analytical QC (Purity, Identity) Review_CoA->Analytical_QC Functional_QC Perform Functional QC (Cell-based Assay) Analytical_QC->Functional_QC Compare_to_Reference Compare to Reference Lot and Acceptance Criteria Functional_QC->Compare_to_Reference Accept_Lot Accept Lot for Use Compare_to_Reference->Accept_Lot Pass Reject_Lot Reject Lot and Contact Supplier Compare_to_Reference->Reject_Lot Fail

Caption: Workflow for the quality control assessment of a new compound lot.

References

Minimizing PF-00956980-induced cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-00956980. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound-induced cytotoxicity in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as PF-956980, is a potent, ATP-competitive, and reversible pan-Janus kinase (JAK) inhibitor. It is particularly noted for its selectivity for JAK3. The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is crucial for the proliferation, differentiation, and survival of various cell types. By blocking this pathway, this compound can interfere with the signaling of numerous cytokines, leading to its biological effects. Additionally, it has been reported to decrease the protein levels of JAK2 and JAK3 in a dose- and time-dependent manner in human peripheral blood mononuclear cells (PBMCs).

Q2: What are the known cytotoxic effects of this compound?

As a JAK inhibitor, this compound can induce cytotoxicity, primarily through the inhibition of signaling pathways essential for cell survival and proliferation. The cytotoxic effects can manifest as:

  • Induction of Apoptosis: By blocking pro-survival signals, this compound can lead to programmed cell death.

  • Cell Cycle Arrest: Interference with the JAK/STAT pathway can halt the cell cycle, preventing cell division.

  • Reduced Cell Viability: Overall, the inhibition of critical cellular processes leads to a decrease in the number of viable cells.

The extent of cytotoxicity is often dose-dependent and can vary significantly between different cell types.

Q3: We are observing excessive cell death in our experiments. How can we minimize this compound-induced cytotoxicity?

Minimizing cytotoxicity is crucial for obtaining reliable experimental results, especially when investigating non-cytotoxic effects of the compound. Here are several strategies:

  • Dose Optimization: Perform a dose-response study to identify the optimal concentration that achieves the desired biological effect with minimal cytotoxicity. This is the most critical step in mitigating unwanted cell death.

  • Time-Course Experiments: The duration of exposure to this compound can significantly impact cell viability. Conduct time-course experiments to determine the shortest incubation time required to observe the intended effect.

  • Cell Density Optimization: Ensure that cells are seeded at an optimal density. Sub-optimal confluency can make cells more susceptible to stress and cytotoxic effects.

  • Serum Concentration: If your protocol allows, consider whether the serum concentration in your cell culture medium is adequate. Reduced serum can be detrimental to some cell lines, and its impact can be exacerbated by the presence of an inhibitor.

  • Use of Cytoprotective Agents: In specific experimental contexts, the co-administration of cytoprotective agents could be considered, provided they do not interfere with the primary endpoints of your study. For example, in studies with chronic lymphocytic leukemia (CLL) cells, the microenvironment, including stromal cells, can provide protection against apoptosis.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death even at low concentrations Cell line is highly sensitive to JAK inhibition. Incorrect compound concentration.Perform a thorough dose-response analysis starting from very low (sub-nanomolar) concentrations. Verify the stock solution concentration and dilution calculations.
Inconsistent results between experiments Variation in cell seeding density. Cells are not in the logarithmic growth phase. Inconsistent incubation times.Standardize cell seeding protocols. Ensure cells are healthy and actively dividing before treatment. Use a precise timer for all incubation steps.
Unexpected morphological changes in cells Cellular stress due to the inhibitor. Contamination (e.g., mycoplasma).Visually inspect cells daily and compare with an untreated control group. Regularly test for mycoplasma contamination.
Loss of desired biological effect at non-toxic concentrations The therapeutic window for your specific cell line and endpoint is very narrow.Carefully re-evaluate the dose-response curve for both efficacy and toxicity to identify an optimal concentration. Consider using more sensitive assays to detect the biological effect.

Quantitative Data Summary

While specific IC50 values for this compound-induced cytotoxicity across a wide range of cell lines are not extensively published, the following table provides a framework for how to present such data once determined experimentally. The provided data for Chronic Lymphocytic Leukemia (CLL) cells demonstrates its effect in reversing resistance to other cytotoxic agents.

Table 1: Effect of PF-956980 on Drug Resistance in Chronic Lymphocytic Leukemia (CLL) Cells

Cytotoxic AgentIC50 without PF-956980 (µM)IC50 with 1µM PF-956980 (µM)Fold Sensitization
Fludarabine>101.5>6.7
Chlorambucil1853.6
Nutlin 3>103>3.3

Data derived from studies on the reversal of IL-4-induced drug resistance in CLL cells.[1][2]

Experimental Protocols

Protocol for Determining this compound Cytotoxicity using MTT Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Allow cells to adhere overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is advisable to use a wide concentration range initially (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol for Apoptosis Assessment by Annexin V Staining

This protocol allows for the detection of apoptosis induced by this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for the desired time.

  • Cell Harvesting:

    • Harvest the cells (including floating cells in the supernatant for adherent cultures) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) indicates early apoptotic cells, while cells positive for both FITC and PI are in late apoptosis or are necrotic.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates PF00956980 This compound PF00956980->JAK Inhibits

Caption: Mechanism of action of this compound on the JAK/STAT signaling pathway.

experimental_workflow start Start cell_culture Cell Culture (Optimal Density) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic high_cytotoxicity High Cytotoxicity Observed? check_concentration Verify Compound Concentration high_cytotoxicity->check_concentration Yes continue_experiment Proceed with Optimized Protocol high_cytotoxicity->continue_experiment No dose_response Perform Dose-Response check_concentration->dose_response time_course Perform Time-Course dose_response->time_course check_cell_health Check Cell Health & Density time_course->check_cell_health optimize_conditions Optimize Culture Conditions check_cell_health->optimize_conditions optimize_conditions->continue_experiment

Caption: Troubleshooting logic for addressing high cytotoxicity.

References

Validation & Comparative

Unable to Retrieve Information for Compound PF-00956980

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available data, no information has been found for a compound designated as PF-00956980.

Extensive queries of pharmaceutical databases, clinical trial registries, and scientific literature did not yield any results for a Pfizer compound with this specific identifier. This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a legacy identifier that is no longer in use, or a potential typographical error.

Without any information on the compound's therapeutic target, mechanism of action, or developmental status, it is not possible to identify appropriate competitor compounds or gather the necessary efficacy and safety data to generate a comparison guide as requested.

We recommend verifying the compound identifier to ensure its accuracy. If a different designation is available, we would be pleased to re-initiate the search and proceed with the creation of the requested comparative analysis.

A Comparative Guide to the Pan-JAK Inhibitor PF-00956980 and First-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pan-Janus Kinase (JAK) inhibitor PF-00956980 with first-generation JAK inhibitors, Tofacitinib and Ruxolitinib. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of these compounds.

Introduction to JAK Inhibition

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents. First-generation JAK inhibitors, such as Tofacitinib and Ruxolitinib, have demonstrated clinical efficacy but often exhibit a broader inhibitory profile across the JAK family. Newer agents like this compound are being investigated to understand different inhibition profiles and their potential therapeutic implications.

Comparative Performance Data

The following tables summarize the in vitro potency of this compound, Tofacitinib, and Ruxolitinib against the four JAK isoforms. It is important to note that the IC50 values presented are compiled from various sources and may have been determined using different experimental assays and conditions. Direct head-to-head comparisons under identical conditions are limited, and the observed differences in potency, particularly the micromolar values for this compound versus the nanomolar values for Tofacitinib and Ruxolitinib, should be interpreted with this in mind.

Table 1: In Vitro Potency (IC50) of JAK Inhibitors
InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
This compound 2,20023,10059,900-Pan-JAK
Tofacitinib 1-1124.1-201-1.6>100JAK1/JAK3 preference
Ruxolitinib 3.32.842819JAK1/JAK2

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization GeneExpression Gene Expression STAT_dimer->GeneExpression 5. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - JAK Enzyme - Peptide Substrate - ATP - Assay Buffer Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions: - this compound - Tofacitinib - Ruxolitinib Inhibitors->Incubation Reaction Initiate Reaction with ATP & Substrate Incubation->Reaction Detection Detect Kinase Activity (e.g., Luminescence) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Comparison Compare Potency and Selectivity IC50->Comparison

Validating PF-00956980 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PF-00956980, a potent Janus kinase (JAK) inhibitor. We will explore its performance in context with other well-established JAK inhibitors—Tofacitinib, Ruxolitinib, and Filgotinib—and provide detailed experimental protocols and supporting data for key validation assays.

Introduction to this compound and the JAK-STAT Pathway

This compound (also known as PF-956980) is a reversible, ATP-competitive pan-JAK inhibitor with reported nanomolar potency against JAK3 in cellular assays.[1][2] The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are critical intracellular tyrosine kinases that mediate signaling from cytokine and growth factor receptors to the Signal Transducer and Activator of Transcription (STAT) proteins. This JAK-STAT pathway is pivotal in regulating immune responses and hematopoiesis, making it a key target for inflammatory and autoimmune diseases.

A unique characteristic reported for this compound is its ability to induce the degradation of JAK2 and JAK3 proteins in a dose- and time-dependent manner, a feature not commonly observed with other JAK inhibitors like Tofacitinib.

This guide will focus on established methodologies to confirm the engagement of this compound with its intended JAK targets within a cellular environment.

Comparative Analysis of JAK Inhibitors

The following table summarizes the cellular activity of this compound in comparison to other widely used JAK inhibitors. It is important to note that direct head-to-head comparative studies with this compound are limited in publicly available literature. The presented data is compiled from various sources and experimental conditions.

Compound Primary Targets Cellular Assay Type Cell Line Stimulus Readout IC50
This compound pan-JAK (potent on JAK3)ProliferationDND39 (JAK1/3 dependent)-ProliferationNanomolar potency
ProliferationHUO3 (JAK2 dependent)-Proliferation~8-fold less potent than in DND39
STAT PhosphorylationChronic Lymphocytic Leukemia (CLL) cellsIL-4pSTAT6Blocked phosphorylation
Whole Blood AssayHuman Whole BloodIL-2T-cell proliferation39 ng/mL
Tofacitinib pan-JAK (potent on JAK1/3)STAT PhosphorylationHuman PBMCsIL-2pSTAT531 nM
STAT PhosphorylationHuman PBMCsIL-6pSTAT373 nM
STAT PhosphorylationHuman PBMCsGM-CSFpSTAT5659 nM
Ruxolitinib JAK1/JAK2STAT PhosphorylationPeripheral Blood Mononuclear CellsIL-6pSTAT3Inhibited
ProliferationUKE-1, SET-2, HEL (MPN cell lines)-Cell Viability55-325 nM
STAT PhosphorylationUKE-1, SET-1-pSTAT3/5Inhibited at 100 nM
Filgotinib JAK1 selectiveSTAT PhosphorylationHuman Whole BloodIL-6pSTAT1IC50 of 629 nM

Experimental Methodologies for Target Validation

Validating the interaction of a small molecule inhibitor with its intracellular target is crucial. Below are detailed protocols for key assays to confirm the cellular engagement of this compound with JAK kinases.

Inhibition of STAT Phosphorylation (Western Blotting)

This is a fundamental method to demonstrate the functional consequence of JAK inhibition. By measuring the phosphorylation status of downstream STAT proteins upon cytokine stimulation, one can quantify the potency of the inhibitor.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., TF-1, HEL, or primary cells like PBMCs) at a density of 1 x 10^6 cells/mL.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-incubate the cells with various concentrations of this compound or comparator compounds for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an appropriate cytokine to activate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or GM-CSF for JAK2) for 15-30 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated STAT (e.g., pSTAT3, pSTAT5) and total STAT overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated STAT signal to the total STAT signal.

    • Plot the normalized data against the inhibitor concentration to determine the IC50 value.

In-Cell Western (ICW) Assay for STAT Phosphorylation

The In-Cell Western is a higher-throughput alternative to traditional Western blotting for quantifying protein levels and post-translational modifications directly in fixed cells in a microplate format.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Perform serum starvation, inhibitor pre-incubation, and cytokine stimulation as described in the Western Blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Blocking:

    • Block non-specific binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

  • Antibody Incubation:

    • Incubate the cells with primary antibodies against phosphorylated STAT and a normalization protein (e.g., total STAT or a housekeeping protein from a different host species) overnight at 4°C.

    • Wash the plate and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour.

  • Imaging and Analysis:

    • Wash the plate and scan using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the target and normalization proteins.

    • Normalize the phospho-STAT signal to the normalization protein signal and calculate IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the physical interaction between a compound and its target protein in a cellular environment. The principle is that ligand binding can alter the thermal stability of the target protein.

Protocol:

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Analyze the supernatant (soluble fraction) by Western blotting for the JAK protein of interest.

  • Data Analysis:

    • Plot the amount of soluble JAK protein at each temperature for both the treated and untreated samples. A shift in the melting curve indicates target engagement. It is important to note that for some kinases, including JAK2, ligand binding may not always result in a detectable thermal shift.[3]

JAK Protein Degradation Assay (Western Blotting)

To validate the reported unique mechanism of this compound, a time-course experiment to measure total JAK protein levels can be performed.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat them with a fixed concentration of this compound, another JAK inhibitor, and a vehicle control over a time course (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Follow the steps for cell lysis and protein quantification as described in the STAT phosphorylation Western Blot protocol.

  • Western Blotting:

    • Perform Western blotting using primary antibodies against total JAK1, JAK2, and JAK3, along with a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Plot the normalized total JAK protein levels against time to observe any degradation.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the underlying biological pathway, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Translocation PF00956980 This compound PF00956980->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment (Inhibitor + Cytokine) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody (pSTAT, Total STAT) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Data Analysis (IC50 determination) detect->analyze

Caption: Experimental workflow for Western Blot-based validation of target engagement.

CETSA_Workflow start Cell Treatment (with this compound) heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation (Separate soluble/aggregated) lysis->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect detection Detection (Western Blot for JAK) collect->detection analysis Analysis (Plot thermal shift) detection->analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the cellular target engagement of this compound is essential for understanding its mechanism of action and advancing its development. The methodologies outlined in this guide, from quantifying the inhibition of STAT phosphorylation to directly measuring target protein interaction and stability, provide a robust framework for this validation. By comparing its cellular potency and unique protein degradation effects with other established JAK inhibitors, researchers can gain a comprehensive understanding of this compound's profile and potential as a therapeutic agent.

References

Comparative Analysis of PF-00956980 and Other JAK Inhibitors: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data and methodologies related to the pan-Janus Kinase (JAK) inhibitor, PF-00956980, and other commercially available JAK inhibitors. This document aims to facilitate the reproducibility of key experimental findings by presenting quantitative data in structured tables, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Introduction to this compound and the JAK-STAT Pathway

This compound is a potent, ATP-competitive, and reversible pan-JAK inhibitor. It targets the Janus kinase family of enzymes (JAK1, JAK2, and JAK3), which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for a multitude of cytokine and growth factor signals, playing a crucial role in immune responses and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.

Comparative Inhibitory Activity of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized JAK inhibitors against different JAK isoforms. It is important to note that variations in experimental conditions can influence IC50 values, highlighting the need for standardized and reproducible protocols.

CompoundJAK1 IC50JAK2 IC50JAK3 IC50TYK2 IC50Reference
This compound 2.2 µM23.1 µM59.9 µMNot Reported[1]
Tofacitinib 1-3.2 nM3.2-4.1 nM0.5-2.1 nM34-106 nM
Ruxolitinib 2.7-3.3 nM2.8-5.7 nM322-428 nM19 nM[2]
Baricitinib 5.9 nM5.7 nM>400 nM53 nM[3]

Detailed Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a common method for determining the in vitro potency of kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound, Tofacitinib) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a kinase reaction mixture containing the specific JAK enzyme, substrate peptide, and ATP in the assay buffer.

  • Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Objective: To assess the functional inhibition of the JAK-STAT pathway by a test compound in cells.

Materials:

  • A suitable cell line expressing the target JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs), Ba/F3 cells)

  • Cytokine stimulant (e.g., IL-2, IL-6, IFN-γ)

  • Test compound dissolved in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies against phosphorylated STATs (pSTATs) and total STATs

  • Flow cytometer

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Stop the stimulation by adding ice-cold PBS.

  • Fix and permeabilize the cells according to standard protocols.

  • Stain the cells with fluorescently labeled antibodies against the specific pSTAT of interest and total STAT.

  • Analyze the cells by flow cytometry to quantify the levels of pSTAT in the presence and absence of the inhibitor.

  • Determine the IC50 value for the inhibition of STAT phosphorylation.

Cell Viability/Proliferation Assay

This assay evaluates the effect of a JAK inhibitor on the growth and survival of cytokine-dependent cell lines.

Objective: To determine the effect of a test compound on the viability and proliferation of cells that rely on JAK-STAT signaling for survival.

Materials:

  • Cytokine-dependent cell line (e.g., Ba/F3 cells expressing a constitutively active JAK mutant)

  • Cell culture medium with and without the required cytokine

  • Test compound dissolved in DMSO

  • 96-well clear or white-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate in a medium containing the appropriate cytokine.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the luminescence or absorbance to determine the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK inhibitors are provided below using the DOT language for Graphviz.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Translocation Gene Gene Transcription DNA->Gene 8. Regulation

Caption: The canonical JAK-STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cellular STAT Phosphorylation Assay (Functional Inhibition) Biochemical->Cellular Viability Cell Viability/Proliferation Assay (Effect on Cell Growth) Cellular->Viability Animal Animal Models of Disease (e.g., Arthritis, Myelofibrosis) Viability->Animal Efficacy Efficacy Assessment (e.g., Disease Score, Biomarkers) Animal->Efficacy PKPD Pharmacokinetics/Pharmacodynamics (PK/PD Modeling) Efficacy->PKPD Data Data Analysis & Comparison PKPD->Data Start Compound Synthesis (this compound & Comparators) Start->Biochemical

Caption: A typical experimental workflow for the evaluation of JAK inhibitors.

Conclusion

The reproducibility of experimental results is a cornerstone of scientific advancement. This guide provides a framework for comparing the activity of this compound with other JAK inhibitors by presenting available quantitative data and detailing essential experimental protocols. By adhering to these standardized methodologies, researchers can more reliably reproduce and build upon existing findings in the field of JAK inhibitor research and development. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound.

References

A Comparative Guide to the Specificity and Selectivity of PF-05089771, a Potent Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent and selective voltage-gated sodium channel Nav1.7 inhibitor, PF-05089771. Due to the lack of public information on a compound designated "PF-00956980," this guide focuses on the well-characterized Pfizer compound PF-05089771, a selective Nav1.7 antagonist that has been a significant tool in pain research. The data presented here is compiled from various preclinical studies to offer a clear perspective on its performance against other Nav channel subtypes and alternative Nav1.7 inhibitors.

Overview of PF-05089771

PF-05089771 is an arylsulfonamide that demonstrates high potency and selectivity for the Nav1.7 sodium channel, a key target in pain signaling pathways.[1] Human genetic studies have validated Nav1.7 as a crucial mediator of pain perception, making selective inhibitors like PF-05089771 valuable research tools and potential therapeutic agents.[2] This compound exhibits state-dependent inhibition, preferentially binding to the inactivated state of the Nav1.7 channel.[3][4]

Quantitative Analysis of Selectivity and Potency

The following tables summarize the inhibitory activity of PF-05089771 against various human Nav channel subtypes, providing a clear comparison of its selectivity profile.

Table 1: Inhibitory Potency (IC50) of PF-05089771 against Human Nav Channel Subtypes

Nav Channel SubtypeIC50 (μM)Selectivity Fold vs. hNav1.7
hNav1.7 0.011 -
hNav1.10.85~77
hNav1.20.1110
hNav1.311~1000
hNav1.410~909
hNav1.525>1000
hNav1.60.16~15
hNav1.8>10>909

Data compiled from multiple sources.[5][6][7][8]

Table 2: Comparison of PF-05089771 with Other Nav1.7 Inhibitors

CompoundTarget(s)IC50 for hNav1.7 (nM)Key Characteristics
PF-05089771 Nav1.711High selectivity; state-dependent
PF-05198007 Nav1.7-Preclinical tool with a similar pharmacological profile to PF-05089771[9]
MK-2075 Nav1.7-Selective inhibitor investigated for postoperative pain[10]
ST-2262 Nav1.772State-independent inhibitor[11]

Experimental Protocols

The data presented in this guide were primarily generated using the following experimental methodologies:

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard technique for studying ion channel function and pharmacology.[10]

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the specific human Nav channel subtype of interest (e.g., hNav1.1, hNav1.2, etc.) are commonly used.

  • Voltage Protocols: To determine the potency and state-dependence of inhibitors, specific voltage protocols are applied. For assessing the inhibition of the inactivated state, a holding potential is used that is close to the half-inactivation voltage of the channel. This ensures a significant population of channels are in the inactivated state.

  • Data Acquisition: Whole-cell currents are recorded in response to voltage steps. The peak inward sodium current is measured before and after the application of the test compound at various concentrations.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the sodium current.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of Nav1.7 in pain signaling and a typical workflow for screening Nav1.7 inhibitors.

Nav1_7_Pain_Signaling cluster_Nociceptor Nociceptor cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptors Receptors (e.g., TRPV1) Noxious_Stimuli->Receptors Depolarization Membrane Depolarization Receptors->Depolarization Nav1_7 Nav1.7 Channels (Amplification) Depolarization->Nav1_7 Action_Potential Action Potential Generation Nav1_7->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Action_Potential->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Ascending_Pathway Signal to Brain Second_Order_Neuron->Ascending_Pathway Brain Pain Perception Ascending_Pathway->Brain

Caption: Role of Nav1.7 in the pain signaling pathway.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., FLIPR, FRET) Start->HTS Hit_Identification Hit Identification (Primary Hits) HTS->Hit_Identification Electrophysiology Automated Patch-Clamp (e.g., PatchXpress) Hit_Identification->Electrophysiology Potency_Selectivity IC50 Determination & Selectivity Profiling Electrophysiology->Potency_Selectivity Manual_Patch_Clamp Manual Patch-Clamp (Mechanism of Action) Potency_Selectivity->Manual_Patch_Clamp Lead_Optimization Lead Optimization Manual_Patch_Clamp->Lead_Optimization

Caption: Workflow for Nav1.7 inhibitor screening.

References

Independent Analysis of PF-00956980's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-Janus kinase (JAK) inhibitor, PF-00956980, with other established JAK inhibitors. This report includes a summary of its primary mechanism of action, a discussion of a potential unique secondary mechanism, and a comparative analysis with tofacitinib, ruxolitinib, and baricitinib, supported by available experimental data.

Primary Mechanism of Action: Pan-JAK Inhibition

This compound is characterized as an ATP-competitive, reversible pan-Janus kinase (JAK) inhibitor.[1] Its primary mechanism of action involves the inhibition of the enzymatic activity of JAK family members, which are critical intracellular signaling molecules for numerous cytokines and growth factors involved in inflammation and immunity. By blocking the ATP-binding site on JAK enzymes, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby disrupting the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against multiple JAK isoforms, confirming its pan-inhibitory profile.

A Unique Secondary Mechanism: Modulation of JAK Protein Levels

Comparative Analysis with Alternative JAK Inhibitors

To provide a comprehensive understanding of this compound's pharmacological profile, this section compares its activity with three clinically approved JAK inhibitors: tofacitinib, ruxolitinib, and baricitinib.

InhibitorTarget SelectivityJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound Pan-JAK22002310059900Not Reported
Tofacitinib Pan-JAK (JAK1/3 preference)1201>100
Ruxolitinib JAK1/JAK23.32.842819
Baricitinib JAK1/JAK25.95.7>40053

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

JAK-STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT p-STAT (active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene PF00956980 This compound PF00956980->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Enzyme Purified JAK Enzyme Incubation Incubation Enzyme->Incubation Inhibitor This compound / Comparators Inhibitor->Incubation ATP ATP & Substrate ATP->Incubation Detection Signal Detection Incubation->Detection IC50 IC50 Determination Detection->IC50 Cells Immune Cells (e.g., PBMCs) Inhibitor2 This compound / Comparators Cells->Inhibitor2 Cytokine Cytokine Stimulation Inhibitor2->Cytokine Lysis Cell Lysis & Staining Cytokine->Lysis Flow Flow Cytometry Lysis->Flow pSTAT pSTAT Analysis Flow->pSTAT

Caption: Biochemical and Cellular Assay Workflow.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the characterization of JAK inhibitors. These are based on established methodologies in the field.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (this compound and comparators) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution by diluting the respective JAK enzyme and its peptide substrate in the assay buffer.

  • Dispense the kinase/substrate solution into the wells containing the test compounds.

  • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1)

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2)

  • Test compounds (this compound and comparators)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., Cytofix)

  • Permeabilization buffer (e.g., Perm Buffer III)

  • Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Isolate and prepare the cells for the assay.

  • Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours) at 37°C.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

  • Immediately stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.

  • Fix the cells by resuspending the pellet in fixation buffer and incubating for a short time at room temperature.

  • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice.

  • Wash the cells with PBS containing a protein-blocking agent (e.g., BSA).

  • Stain the cells with the fluorescently labeled anti-pSTAT antibody for a specified time at room temperature, protected from light.

  • Wash the cells to remove unbound antibody.

  • Analyze the level of pSTAT in individual cells using a flow cytometer.

  • Calculate the inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value.

Western Blot for JAK Protein Expression

Objective: To investigate the effect of this compound on the total protein levels of JAK isoforms.

Materials:

  • Human PBMCs or other suitable cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells and treat them with various concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 24, 48, 72 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against JAK1, JAK2, JAK3, and the loading control overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the JAK protein levels to the loading control to determine the relative changes in protein expression.

References

Benchmarking PF-00956980: A Comparative Analysis Against Gold Standard JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-Janus kinase (JAK) inhibitor, PF-00956980, against established gold standard JAK inhibitors, including tofacitinib and baricitinib. The information presented is curated from publicly available preclinical and clinical data to assist researchers in evaluating its potential in inflammatory and autoimmune disease research.

Performance Data Summary

The following table summarizes the in vitro potency of this compound and approved JAK inhibitors against the four members of the JAK family. This data is essential for understanding the selectivity profile and potential therapeutic applications of each compound.

CompoundTypeJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
This compound pan-JAK Inhibitor2200[1]23100[1]59900[1]-
Tofacitinib Primarily JAK1/3 Inhibitor1201-
Baricitinib JAK1/2 Inhibitor5.95.7>40053
Peficitinib pan-JAK Inhibitor3.70.750.14.8

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for gold standards is compiled from various sources for comparative purposes. The lack of a TYK2 IC₅₀ for this compound in the available literature is noted.

Key Experimental Methodologies

Detailed experimental protocols for the determination of this compound's specific IC₅₀ values are not publicly available. However, a general methodology for an in vitro JAK kinase assay, a standard method for determining inhibitor potency, is outlined below. This protocol is based on established methodologies in the field.

General In Vitro JAK Kinase Assay Protocol:

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific Janus kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue that can be phosphorylated by the JAK enzyme)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)

  • Microplates (e.g., 96-well or 384-well plates)

  • Plate reader capable of detecting the signal from the detection reagent (e.g., luminescence)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

  • Reaction Setup: The recombinant JAK enzyme, the substrate peptide, and the test compound at various concentrations are added to the wells of the microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic phosphorylation of the substrate.

  • Termination and Detection: The kinase reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a detection reagent. For instance, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then measured via a luciferase-based luminescent signal.

  • Data Analysis: The signal from each well is measured using a plate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To contextualize the mechanism of action of this compound and other JAK inhibitors, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a typical experimental workflow for evaluating such inhibitors.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Assay (e.g., pSTAT inhibition) Kinase_Assay->Cell_Assay Animal_Model Disease Model (e.g., Collagen-Induced Arthritis) Cell_Assay->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Assessment (e.g., Clinical Score, Histology) PK_PD->Efficacy Data_Analysis Data Analysis Efficacy->Data_Analysis Comparison Comparison to Gold Standards Data_Analysis->Comparison

References

Comparative Efficacy of PF-00956980: A Meta-Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of preclinical studies on PF-00956980, a potent pan-Janus kinase (JAK) inhibitor, reveals its activity profile in comparison to other established JAK inhibitors. This analysis provides researchers, scientists, and drug development professionals with a consolidated overview of its biochemical and cellular activities, supported by detailed experimental protocols and pathway visualizations.

This compound has been identified as a reversible, ATP-competitive pan-JAK inhibitor with notable activity against several members of the JAK family. This guide synthesizes available preclinical data to offer a comparative perspective on its performance against other known JAK inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and other select JAK inhibitors is summarized below. These tables compile data from various preclinical studies to facilitate a direct comparison of their potency at the biochemical and cellular levels.

Table 1: Biochemical Inhibitory Activity of JAK Inhibitors (IC50)

CompoundJAK1 (μM)JAK2 (μM)JAK3 (μM)TYK2 (nM)Data Source(s)
This compound 2.223.159.9-[cite: ]
Tofacitinib----
Baricitinib----
Ruxolitinib----
Peficitinib----[1]

Note: IC50 values for competitor compounds are highly dependent on assay conditions and are provided here as a general reference. Direct head-to-head comparative studies are limited.

Table 2: Cellular Inhibitory Activity of JAK Inhibitors (STAT Phosphorylation)

CompoundCellular AssayIC50 (nM)Data Source(s)
This compound IL-4-induced STAT6 phosphorylation in CLL cellsNot explicitly quantified in available literature
TofacitinibIL-6-induced STAT3 phosphorylation-
BaricitinibIL-6-induced STAT3 phosphorylation-

Note: Data on the cellular potency of this compound is limited. Further studies are required for a comprehensive comparison.

Signaling Pathway Visualization

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a key role in immune response and cellular proliferation. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby blocking downstream signaling events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation PF00956980 This compound PF00956980->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Expression

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of JAK inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK isoform.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • ATP (Adenosine triphosphate).

  • A specific peptide substrate for each kinase.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • This compound at various concentrations.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: this compound is serially diluted and pre-incubated with the JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence. The IC50 value is then calculated from the dose-response curve.

Cellular Assay (STAT Phosphorylation)

This cell-based assay provides a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.

Objective: To assess the ability of this compound to block cytokine-induced phosphorylation of STAT proteins in cells.

Materials:

  • Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs, or specific cancer cell lines like chronic lymphocytic leukemia (CLL) cells).

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-4 for JAK1/3).

  • This compound at various concentrations.

  • Antibodies specific for phosphorylated STAT proteins (pSTAT).

  • Flow cytometer or Western blot equipment.

Procedure:

  • Cell Culture: Cells are cultured under appropriate conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway.

  • Cell Lysis and Fixation: The stimulation is stopped, and cells are lysed and fixed to preserve the phosphorylation state of proteins.

  • Immunostaining/Western Blotting: For flow cytometry, cells are stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a target STAT protein. For Western blotting, cell lysates are run on a gel, transferred to a membrane, and probed with antibodies against pSTAT.

  • Data Analysis: The level of STAT phosphorylation is quantified and compared between treated and untreated cells to determine the inhibitory effect of this compound.

Experimental Workflow Visualization

The typical workflow for evaluating a novel JAK inhibitor like this compound, from initial screening to cellular validation, is depicted below.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation A Compound Synthesis (this compound) B High-Throughput Biochemical Screen A->B Initial Potency C Biochemical Kinase Assay (IC50 Determination) B->C Confirmation & Selectivity D Cellular STAT Phosphorylation Assay C->D Cellular Efficacy E In Vivo Animal Models (e.g., Arthritis, Cancer) D->E In Vivo Efficacy F Pharmacokinetics & Toxicology Studies E->F Safety & Dosing

Figure 2. A generalized experimental workflow for the evaluation of a JAK inhibitor.

Conclusion

This compound demonstrates clear pan-JAK inhibitory activity in biochemical assays. Its effectiveness in a cellular context has been demonstrated in preclinical models of chronic lymphocytic leukemia, where it can reverse cytokine-induced resistance to cytotoxic agents. However, a lack of publicly available, direct head-to-head comparative studies with other clinical JAK inhibitors under standardized conditions makes a definitive meta-analytic comparison challenging. The data presented in this guide serves as a valuable baseline for researchers interested in the further development and characterization of this compound and other pan-JAK inhibitors. Future research should focus on direct comparative studies to better delineate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of PF-00956980: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: PF-00956980 is classified as toxic if swallowed and must be disposed of as hazardous waste. Adherence to stringent disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, a pan-JAK inhibitor, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the toxic nature of this compound, direct contact and aerosol generation must be avoided.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A buttoned lab coat must be worn to protect from spills.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

All handling of this compound, including weighing and dilutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations. The following steps provide a general framework for its safe disposal:

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any absorbent materials used for spills should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use only approved, chemically resistant containers for hazardous waste.

    • Containers must be kept closed at all times, except when adding waste.

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store hazardous waste in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal through a licensed hazardous waste disposal contractor. Your institution's EHS office will coordinate this.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

Hazard and Disposal Information Summary

The following table summarizes the key hazard and disposal information for this compound.

Identifier Information Source
Chemical Name ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(pyrrolidin-1-yl)methanonePubChem[2]
Molecular Formula C₁₈H₂₆N₆OPubChem[2]
GHS Hazard Class Acute Toxicity, Oral (Category 3)PubChem[2]
Hazard Statement H301: Toxic if swallowedPubChem[2]
Precautionary Statement (Disposal) P501: Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation.PubChem[2]
Recommended Disposal Method Transfer to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.ChemicalBook[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste in Labeled Container B->C Solid Waste D Collect Liquid Waste in Labeled Container B->D Liquid Waste E Seal Waste Containers C->E D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS Office for Pickup F->G H Disposal by Licensed Contractor G->H

References

Essential Safety and Handling of PF-00956980: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling PF-00956980, a potent and selective JAK3 inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and prevent contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans based on the anticipated hazards of a potent, small-molecule research compound. These recommendations are derived from general laboratory safety standards and should be supplemented by a thorough risk assessment conducted by the user's institution.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPESpecifications
Weighing and Aliquoting (Solid Form) - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Goggles with Side Shields- N95 or higher Respirator- Gown should be long-sleeved with knit cuffs.- Outer gloves should be changed immediately upon contamination.- Goggles must provide a complete seal around the eyes.- Respirator use requires prior fit-testing and training.
Solution Preparation and Handling - Disposable Gown/Lab Coat- Nitrile Gloves- Safety Goggles with Side Shields- Chemical Fume Hood- Ensure gown/lab coat is fluid-resistant.- Gloves should be compatible with the solvent used.- Work should be conducted within a certified chemical fume hood to minimize inhalation risk.
Cell Culture and In Vitro Assays - Lab Coat- Nitrile Gloves- Safety Glasses- Standard laboratory PPE is generally sufficient, assuming low concentrations and adherence to aseptic techniques.
Waste Disposal - Disposable Gown- Double Nitrile Gloves- Safety Goggles- Wear appropriate PPE when handling contaminated waste.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk and ensuring the integrity of experiments.

Handling Workflow:
  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Conduct all weighing of the solid compound within a certified chemical fume hood or a balance enclosure with appropriate exhaust ventilation. Use dedicated, labeled spatulas and weigh boats.

  • Solubilization: Prepare solutions within a chemical fume hood. Add solvent to the powdered compound slowly to avoid aerosolization.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure location, following the supplier's storage temperature recommendations.

Disposal Plan:
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, and weigh boats, should be considered hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Final Disposal: All hazardous waste must be disposed of through the institution's official chemical waste management program, following all local, state, and federal regulations.

Visualizing Safe Practices

To further clarify the recommended procedures, the following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_handling Safe Handling Workflow prep 1. Area & PPE Preparation weigh 2. Weighing in Fume Hood prep->weigh solubilize 3. Solubilization in Fume Hood weigh->solubilize use 4. Experimental Use solubilize->use store 5. Secure Storage use->store

A high-level workflow for the safe handling of this compound.

G cluster_disposal Disposal Plan collect_solid 1. Collect Solid Waste (Gloves, Bench Paper) dispose 4. Institutional Chemical Waste Disposal collect_solid->dispose collect_liquid 2. Collect Liquid Waste (Solutions) collect_liquid->dispose decontaminate 3. Decontaminate Surfaces & Equipment decontaminate->dispose

A clear plan for the safe disposal of this compound waste.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。